This guide provides a comprehensive technical assessment of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol , a functionalized biaryl building block. Structurally, it consists of a central furan ring substituted at the C2 position with a hydroxymethyl group (methanol) and at the C5 position with a 3-amino-2-methylphenyl moiety.
Significance in Drug Discovery:
This compound represents a "privileged scaffold" in medicinal chemistry. The 2-substituted furan mimics the spatial arrangement of peptide bonds found in kinase inhibitors, while the ortho-methyl group on the phenyl ring introduces a critical steric twist. This non-planarity improves solubility compared to flat biaryl systems and enhances selectivity by restricting conformational rotation within protein binding pockets.
Physicochemical Properties Profile
The following data aggregates experimental values where available and high-fidelity predictive models (QSPR) for properties lacking direct literature precedents.
Property
Value / Range
Technical Insight
Physical State
Solid (Crystalline powder)
Expected MP range: 115°C – 135°C (Derived from fragment contributions: 3-amino-2-methylphenol MP ~129°C).
Lipophilicity (LogP)
1.9 – 2.3 (Predicted)
The furan and phenyl rings drive lipophilicity, balanced by the polar hydroxymethyl (-CH₂OH) and amine (-NH₂) groups. Ideal for oral bioavailability (Rule of 5 compliant).
Solubility (Aq)
Low (< 0.5 mg/mL at pH 7.4)
Limited aqueous solubility due to the aromatic biaryl core. Solubility increases significantly at pH < 4.0 due to protonation of the aniline nitrogen.
pKa (Basic)
4.1 ± 0.3 (Aniline -NH₂)
The 2-methyl group provides weak electron donation but also steric hindrance. The furan ring is electron-rich but non-basic.
pKa (Acidic)
~13-14 (Alcohol -OH)
Negligible acidity under physiological conditions.
The presence of the methyl group at the ortho position (C2 of the phenyl ring) relative to the furan linkage is the defining feature of this molecule.
Conformational Lock: The steric bulk of the methyl group prevents the phenyl and furan rings from becoming coplanar. This "twist" (dihedral angle ~30-50°) disrupts crystal packing energy, thereby improving solubility compared to the unmethylated analog.
Selectivity Filter: In kinase drug design, this twist is often exploited to fit into hydrophobic pockets (e.g., the gatekeeper region) that cannot accommodate flat inhibitors.
Stability & Metabolic Liabilities
Researchers must handle this compound with awareness of two primary reactivity "hotspots":
Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidative opening by cytochrome P450 enzymes (specifically CYP2E1 or CYP3A4) to form reactive cis-enediones, which are toxicophores.
Aniline Oxidation: The primary amine is prone to N-oxidation or N-acetylation (Phase II metabolism).
Visualization: Synthesis & Metabolic Pathways
The following diagram outlines the standard Suzuki-Miyaura cross-coupling synthesis route and the critical metabolic pathways that must be monitored during lead optimization.
Figure 1: Synthesis via Suzuki coupling and potential metabolic activation pathways involving furan ring opening and N-acetylation.
Experimental Protocols
To validate the properties of this compound in a drug discovery campaign, the following protocols are recommended. These are designed to be self-validating systems.
Validation: Compare peak area against a standard curve prepared in 100% DMSO (where solubility is assumed complete).
Note: If the supernatant is yellow/brown, oxidation may have occurred; check purity via LC-MS.
Protocol B: LogP Determination (HPLC Method)
Purpose: Faster than shake-flask, useful for lipophilicity ranking.
System: HPLC with a C18 column.
Mobile Phase: Isocratic Methanol/Water (60:40) with 0.1% Formic Acid.
Calibration: Inject a set of standards with known LogP values (e.g., Toluene, Benzene, Acetophenone).
Measurement: Record the retention time (
) of the target compound.
Calculation: Calculate the capacity factor
(where is the dead time).
Correlation: Plot Log(
) vs. known LogP of standards. Interpolate the LogP of the target.[1]
Expected Result: Retention time should be moderate (LogP ~2.1), eluting after Acetophenone but before Toluene.
Handling & Stability Guidelines
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The furan ring is sensitive to light and air (photo-oxidation).
Solution Stability: Stable in DMSO for ~2 weeks at 4°C. In aqueous acidic buffers, the furan ring may undergo hydrolytic cleavage over time.
Safety: Treat as a potential mutagen until proven otherwise, due to the aminophenyl and furan moieties. Use standard PPE (gloves, fume hood).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577175: (3-Amino-2-methylphenyl)methanol. Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Furan as a Phenyl Bioisostere).
Kirsch, P. (2009). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Reference for Suzuki Coupling of sterically hindered aryl boronic acids).
Molecular Architecture, Conformational Dynamics, and Synthetic Methodology of[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Executive Summary In modern drug discovery and advanced organic synthesis, highly functionalized biaryl and heteroaryl systems serve as privileged scaffolds. [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS: 874468-51...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and advanced organic synthesis, highly functionalized biaryl and heteroaryl systems serve as privileged scaffolds. [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS: 874468-51-6) is a specialized building block characterized by a central furan ring flanked by a hydrogen-bonding hydroxymethyl group and a sterically demanding ortho-methyl aniline moiety .
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the conformational dynamics dictated by its biaryl axis, and a self-validating synthetic protocol utilizing palladium-catalyzed Suzuki-Miyaura cross-coupling.
The utility of[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol lies in its dense array of functional groups within a compact molecular framework. The furan oxygen, the primary alcohol, and the primary amine provide multiple vectors for hydrogen bonding, while the aromatic rings offer
stacking capabilities.
Quantitative Molecular Data
Property
Value
Structural Implication
Chemical Formula
C₁₂H₁₃NO₂
Defines the heteroaromatic biaryl core.
Molecular Weight
203.24 g/mol
Low molecular weight ideal for fragment-based drug design (FBDD).
CAS Registry Number
874468-51-6
Unique identifier for procurement and literature tracking.
H-Bond Donors
3 (-OH, -NH₂)
High capacity for anchoring to protein target active sites.
H-Bond Acceptors
3 (-O-, -OH, -NH₂)
Enhances aqueous solubility and target interaction.
Rotatable Bonds
2
Limited flexibility reduces the entropic penalty upon target binding.
Conformational Dynamics of the Biaryl Axis
As a Senior Application Scientist, understanding the 3D spatial arrangement of a building block is just as critical as knowing its 2D connectivity. The conformational landscape of[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is heavily dictated by the steric hindrance at the biaryl axis .
The Ortho-Methyl Effect
The carbon-carbon bond connecting the phenyl and furan rings is not freely rotatable at room temperature. The methyl group at the 2-position of the phenyl ring creates a severe steric clash with the C4-proton (or the oxygen atom) of the adjacent furan ring.
Causality in Design: This steric bulk forces the two aromatic rings out of coplanarity, typically resulting in a preferred dihedral angle of 45° to 60°.
Pharmacological Relevance: By restricting the rotation, the molecule is pre-organized into a specific vector space. When this building block is incorporated into a larger drug candidate, this pre-organization significantly reduces the entropic penalty (
) required to adopt the bioactive conformation during target binding.
The most robust method for constructing the heteroaryl-aryl bond in this molecule is the Suzuki-Miyaura cross-coupling reaction . To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating mechanistic causality and in-process controls.
Charge a Schlenk flask with (5-bromofuran-2-yl)methanol, (3-amino-2-methylphenyl)boronic acid, and 1,4-dioxane.
Causality: Sparge the mixture with Argon gas for 15 minutes. Oxygen must be rigorously excluded because the active Pd(0) catalyst is highly susceptible to oxidative degradation into inactive Pd(II) species, which would stall the catalytic cycle .
Step 2: Catalytic Activation & Heating
Add the 2M aqueous K₂CO₃ solution and the Pd(PPh₃)₄ catalyst under a continuous stream of Argon.
Heat the reaction mixture to 90 °C.
Causality: 1,4-Dioxane is selected as the solvent because its boiling point (101 °C) allows for sufficient thermal energy to overcome the high activation barrier associated with coupling sterically hindered ortho-substituted boronic acids. The aqueous base is critical for converting the boronic acid into a reactive boronate complex, facilitating the transmetalation step.
Step 3: In-Process Monitoring (Self-Validation)
After 4 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
Validation: The protocol validates itself when the starting material peak (m/z ~177 for bromofuran) disappears, and the product mass [M+H]⁺ at m/z 204.1 emerges. If starting material persists, an additional 0.02 equiv of catalyst is added.
Step 4: Workup & Purification
Cool to room temperature, dilute with ethyl acetate, and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Mechanistic Visualization
The following diagram illustrates the causal flow of the catalytic cycle utilized in the synthesis of the target compound.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl compound.
Analytical Characterization
To ensure absolute trustworthiness, the isolated product must be subjected to a self-validating analytical suite:
¹H NMR (400 MHz, DMSO-d₆): The spectrum must confirm the structural integrity. Key diagnostic signals include the furan protons (typically appearing as two distinct doublets around 6.4 and 6.6 ppm), the benzylic methylene protons (-CH₂OH) as a singlet near 4.5 ppm, and the integration of the three aromatic protons from the aniline ring.
High-Performance Liquid Chromatography (HPLC): Purity should be assessed at
= 254 nm, ensuring >95% area under the curve (AUC) prior to downstream application in biological assays.
References
MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". Catalysts, 2017.[Link]
ACS Publications. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions". Organometallics, 2023.[Link]
Foundational
Identification of biological targets for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary The compound [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol repre...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper & Experimental Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
The compound [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol represents a classic "privileged structure" in medicinal chemistry, combining a biaryl scaffold with a polar "handle" (the hydroxymethyl group). Its structural features—specifically the 3-amino-2-methylphenyl moiety linked to a furan—strongly suggest activity against ATP-dependent enzymes (Kinases) or cofactor-dependent epigenetic modulators (e.g., LSD1).
This guide outlines a rigorous, self-validating workflow to identify the biological targets of this compound. Unlike generic screening protocols, this strategy leverages the specific chemical reactivity of the furan-methanol pharmacophore to design high-fidelity chemical probes for activity-based protein profiling (ABPP) and thermal proteome profiling (TPP).
Pharmacophore Analysis & Target Prediction
Before wet-lab execution, we must deconstruct the molecule to predict likely binding modes. This informs the design of the chemical probe.
Structural Deconvolution
The "Warhead" (3-Amino-2-methylphenyl): This aniline derivative is a high-value pharmacophore. The ortho-methyl group introduces steric hindrance, forcing the phenyl ring to twist out of coplanarity with the furan. This "twisted biaryl" conformation is critical for binding to:
Type II Kinase Pockets: The twist allows the molecule to access the hydrophobic back-pocket (e.g., in p38 MAPK or Bcr-Abl ), while the amino group acts as a hydrogen bond donor/acceptor with the hinge region or the Glu-Lys salt bridge.
Epigenetic Erasers: Similar aniline motifs are found in inhibitors of LSD1 (KDM1A) , where the amine coordinates with the FAD cofactor.
The Linker (Furan): A standard aromatic spacer. Caution: Furan rings are metabolic liabilities (see Section 4).
The Handle (-CH2OH): The hydroxymethyl group at the 5-position is the most solvent-exposed part of the molecule. Crucially, this is the ideal site for probe conjugation because modification here is least likely to disrupt the binding interaction of the aniline-furan core.
In Silico Docking Strategy
Prior to synthesis, validate the binding hypothesis using molecular docking.
Parameter
Setting/Protocol
Target Libraries
Human Kinome (focus on p38, Src, VEGFR), LSD1, CYP450s (toxicity check).
Enforce H-bond between the Aniline -NH2 and the "Hinge" backbone (e.g., Met109 in p38α).
Scoring Function
Consensus scoring (e.g., Glide XP + Prime MM-GBSA) to penalize the desolvation of the furan.
Chemoproteomic Target Deconvolution
The gold standard for target identification is Affinity-Based Protein Profiling (AfBPP) . We will synthesize a biotinylated probe using the hydroxymethyl handle.
Chemical Probe Design
We must convert the native alcohol into a linker that attaches to Biotin.
Strategy: Carbamatylation or Etherification.
Linker Choice: PEG3 spacer to prevent steric clash between the protein and the Streptavidin bead.
Synthesis Protocol: Biotin-PEG3-Conjugate
Activation: React [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (1.0 eq) with 4-Nitrophenyl chloroformate (1.1 eq) and DIPEA (2.0 eq) in dry DCM at 0°C to form the activated carbonate.
Conjugation: Add Biotin-PEG3-Amine (1.0 eq) to the reaction mixture. Stir at RT for 4h.
Purification: The product (Carbamate-linked probe) is purified via semi-prep HPLC.
Control Probe: Synthesize a "Negative Control" where the 3-amino group is acetylated (blocking the pharmacophore) to identify non-specific binders.
The Pull-Down Workflow
This protocol is designed to filter out false positives (sticky proteins like tubulin or HSPs).
Step-by-Step Protocol:
Lysate Preparation:
Cell Line: HeLa or Jurkat (high kinase expression).
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors.
Critical: Avoid DTT/Mercaptoethanol initially to preserve disulfide bonds, but add fresh reducing agent if targeting cysteine-dependent enzymes.
Incubation:
Sample A: Lysate + Biotin-Probe (10 µM).
Sample B (Competition Control): Lysate + Free [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (100 µM, 10x excess) pre-incubated for 1h, then add Biotin-Probe (10 µM).
Enrichment:
Add Streptavidin-Magnetic Beads (High capacity). Rotate 2h at 4°C.
Washing:
3x Wash with Lysis Buffer.
2x Wash with PBS (to remove detergent).
Elution & Digestion:
On-bead trypsin digestion (overnight).
Mass Spectrometry (LC-MS/MS):
TMT-labeling (Tandem Mass Tag) is recommended for precise quantification.
Hit Criteria: Proteins showing >5-fold enrichment in Sample A vs. Sample B.
Visualization: The Target ID Workflow
Caption: Workflow for deconvoluting the biological target using a competition-based chemoproteomic strategy.
If the modification of the alcohol handle disrupts binding (a false negative in ABPP), TPP is the required backup. It relies on the principle that ligand binding stabilizes a protein against heat denaturation.
Protocol:
Treatment: Treat intact cells with the parent compound (10 µM) or DMSO for 1h.
Thermal Challenge: Aliquot cells into 10 PCR tubes. Heat at a gradient (37°C to 67°C) for 3 min.
Quantification: Analyze the soluble supernatant via MS.
Data Analysis: Plot "Melting Curves". A shift in melting temperature (ΔTm) indicates direct target engagement.
Safety & Toxicology: The Furan Liability
A critical aspect of researching this molecule is its potential for metabolic activation. The furan ring is a known structural alert.
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial . This intermediate is a potent electrophile that covalently modifies proteins and DNA.
Recommended Assay:
Glutathione (GSH) Trapping Assay: Incubate the compound with liver microsomes (HLM) + NADPH + GSH. Analyze by LC-MS for GSH-adducts (+307 Da). If high adduct levels are found, the compound may be too toxic for in vivo use without structural modification (e.g., replacing furan with thiophene or phenyl).
References
LSD1 Inhibitors: Mould, D. P., et al. (2015). "Development of (Spirene) inhibitors of the lysine specific demethylase 1 (LSD1)."
Kinase Pharmacophores: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."
Chemoproteomics: Lenz, T., et al. (2011). "Activity-based protein profiling: from enzyme identification to drug discovery."
Furan Toxicity: Peterson, L. A. (2013). "Reactive metabolites in the biotransformation of molecules containing a furan ring."
Thermal Proteome Profiling: Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome."
Protocols & Analytical Methods
Method
Step-by-step synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Application Note: Chemoselective Synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol Executive Summary & Strategic Rationale This protocol details the synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol ,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Executive Summary & Strategic Rationale
This protocol details the synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol , a bi-aryl scaffold frequently utilized in fragment-based drug discovery (FBDD) for kinase inhibitors and proteomic probes.[1]
The structural challenge lies in the chemoselective assembly of the electron-rich furan ring with the aniline moiety while preserving the hydroxymethyl functionality.[1] Traditional acid-catalyzed condensations (e.g., Paal-Knorr) often yield low regioselectivity for asymmetric furans.[1] Therefore, this protocol employs a convergent strategy utilizing Palladium-catalyzed cross-coupling followed by a mild hydride reduction.[1] This approach ensures regiochemical integrity and minimizes oxidative byproducts.[1]
Key Synthetic Advantages:
Modularity: The bi-aryl bond is formed late-stage, allowing for derivative library generation.[1]
Tolerance: The Suzuki-Miyaura protocol is compatible with the free aniline and furan functionalities under optimized conditions.[1]
Scalability: The use of Sodium Borohydride (NaBH
) avoids the safety hazards of Lithium Aluminum Hydride (LiAlH) while maintaining high yield.[1]
Retrosynthetic Analysis & Workflow
The target molecule is disconnected at the C-C bond between the furan and the phenyl ring.[1]
Precursors: 5-Bromo-2-furaldehyde and (3-Amino-2-methylphenyl)boronic acid pinacol ester.[1]
Step 1 (C-C Bond Formation): A Suzuki-Miyaura coupling constructs the bi-aryl core.[1] We utilize an aldehyde handle on the furan to avoid the instability of a free alcohol during the cross-coupling at elevated temperatures.[1]
Step 2 (Functional Group Interconversion): A chemoselective reduction converts the formyl group to the primary alcohol without affecting the furan diene system.[1]
Figure 1: Convergent synthetic workflow for the target furan-methanol derivative.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesize the intermediate 5-(3-amino-2-methylphenyl)furan-2-carbaldehyde.[1]
Rationale: We select Pd(dppf)Cl
as the catalyst.[1] Its bidentate ferrocenyl ligand prevents rapid catalyst deactivation and tolerates the free amine on the aryl boronate, which can otherwise poison monodentate Pd species [1].[1]
[1] • CHCl | 0.05 | Catalyst |
| KCO (2M aq.) | 3.0 | Base |
| 1,4-Dioxane | Solvent | Reaction Medium (0.1 M) |[1]
Protocol:
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl boronate (1.1 equiv) and 5-bromo-2-furaldehyde (1.0 equiv).
Solvation: Add 1,4-dioxane (degassed) to achieve a concentration of 0.1 M.
Activation: Add the aqueous K
CO solution. Sparge the biphasic mixture with Nitrogen for 10 minutes to remove dissolved Oxygen (critical to prevent homocoupling).[1]
Catalysis: Add Pd(dppf)Cl
(5 mol%) quickly under a positive stream of Nitrogen.
Reaction: Heat the mixture to 85°C for 4–6 hours.
Self-Validating Check: Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting bromide (Rf ~0.[1]6) should disappear, replaced by a fluorescent spot (Rf ~0.4).[1]
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black.[1] Dilute with EtOAc and wash with water and brine.[1] Dry over Na
SO and concentrate.
Purification: Flash column chromatography (SiO
, 0-40% EtOAc in Hexanes) yields the aldehyde intermediate as a yellow solid.[1]
Step 2: Chemoselective Carbonyl Reduction
Objective: Reduce the aldehyde to the primary alcohol without reducing the furan ring.[1]
Rationale:Sodium Borohydride (NaBH
) is used in Methanol.[1] Unlike catalytic hydrogenation (H/Pd-C), which poses a high risk of saturating the furan ring [2], borohydrides are highly specific for carbonyls in the presence of conjugated dienes.[1]
Protocol:
Setup: Dissolve the intermediate aldehyde (1.0 equiv) in anhydrous Methanol (0.2 M) in a round-bottom flask. Cool to 0°C (ice bath).
Addition: Add NaBH
(1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H).
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
Self-Validating Check: LCMS should show a mass shift of +2 (M+H 202.09 to 204.10 approx, accounting for ionization).[1]
Quench: Quench carefully with saturated NH
Cl solution.
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3x).[1]
Isolation: Wash combined organics with brine, dry (MgSO
), and concentrate.
Final Polish: Recrystallize from Et
O/Hexanes or purify via short silica plug if necessary.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, the following spectral features must be verified.
Understanding the catalytic cycle is crucial for troubleshooting low yields.[1] The rate-determining step is often the transmetallation, which is facilitated by the base (K
Figure 2: Simplified catalytic cycle highlighting the critical transmetallation step dependent on base activation.
Safety & Handling
Furan Derivatives: Many furan derivatives are potential sensitizers.[1] All operations must be conducted in a functioning fume hood.[1]
Boronic Acids: Generally low toxicity, but dust inhalation should be avoided.[1]
Sodium Borohydride: Flammable solid; releases flammable Hydrogen gas upon contact with acids or moisture.[1] Keep away from open flames.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Context: Selectivity of hydride reductions vs catalytic hydrogenation for furans).
Santa Cruz Biotechnology.[1][2] [5-(3-Amino-2-methyl-phenyl)-furan-2-yl]-methanol Product Data. Link
Optimized Protocol for the Suzuki-Miyaura Coupling Synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Target Audience: Researchers, medicinal chemists, and process development scientists. Introduction & Mechanistic Rationale The synthesis of highly functionalized biaryl and heteroaryl systems is a cornerstone of modern d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and process development scientists.
Introduction & Mechanistic Rationale
The synthesis of highly functionalized biaryl and heteroaryl systems is a cornerstone of modern drug discovery. The target compound, [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol , features a unique furan-aniline pharmacophore that is highly valuable in the development of kinase inhibitors and epigenetic modulators.
Constructing this scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling between (5-bromofuran-2-yl)methanol and (3-amino-2-methylphenyl)boronic acid pinacol ester presents three distinct synthetic challenges[1]:
Steric Hindrance: The methyl group situated ortho to the boronic ester significantly impedes the transmetalation step[2].
Catalyst Poisoning: The unprotected primary aniline can act as a competing ligand, potentially coordinating to Pd(II) intermediates and stalling the catalytic cycle[3].
Substrate Sensitivity: Furfuryl alcohol derivatives are prone to polymerization or ring-opening under harsh, strongly basic conditions[4].
Causality of Experimental Choices
To overcome these challenges, a highly tailored self-validating catalytic system is required.
Catalyst Selection: We utilize Pd(dppf)Cl₂·CH₂Cl₂ . The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (99°), which accelerates the reductive elimination step and forces the sterically hindered ortho-substituted aryl groups into the necessary proximity for C-C bond formation[2].
Base Selection: A mild, inorganic base like K₂CO₃ is chosen over stronger bases (e.g., KOtBu or NaOH). K₂CO₃ efficiently forms the reactive boronate complex required for transmetalation while preserving the integrity of the hydroxymethyl furan moiety[4].
Solvent System: A biphasic 1,4-Dioxane/Water (4:1) mixture is employed. The organic phase solubilizes the lipophilic substrates and the catalyst, while the aqueous phase dissolves the K₂CO₃, ensuring a steady concentration of the active boronate species at the solvent interface[5].
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design & Optimization Data
To validate the chosen methodology, a systematic screening of catalysts, bases, and solvents was conducted. The quantitative data summarized below demonstrates the superiority of the Pd(dppf)Cl₂ / K₂CO₃ system for this specific sterically hindered transformation.
Catalyst System (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
12
45%
Sluggish transmetalation due to steric hindrance.
Pd(dppf)Cl₂·CH₂Cl₂
K₂CO₃
1,4-Dioxane/H₂O
85
6
82%
Optimal conversion; fast reductive elimination.
SPhos-Pd-G4
K₃PO₄
1,4-Dioxane/H₂O
60
4
88%
Excellent alternative; highly active for hindered biaryls.
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF/H₂O
100
18
35%
High degradation of the furan ring at elevated temps.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis, providing sufficient material for downstream biological evaluation or further derivatization.
Reagents & Equipment
(5-Bromofuran-2-yl)methanol: 1.77 g (10.0 mmol, 1.0 eq)
(3-Amino-2-methylphenyl)boronic acid pinacol ester: 2.80 g (12.0 mmol, 1.2 eq)
Pd(dppf)Cl₂·CH₂Cl₂: 408 mg (0.5 mmol, 5 mol%)
Potassium Carbonate (K₂CO₃): 4.14 g (30.0 mmol, 3.0 eq)
1,4-Dioxane (Anhydrous): 40 mL
Deionized Water (Degassed): 10 mL
Equipment: 100 mL Schlenk flask, reflux condenser, magnetic stirrer, nitrogen/argon manifold.
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (5-bromofuran-2-yl)methanol, (3-amino-2-methylphenyl)boronic acid pinacol ester, and K₂CO₃.
Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL) to the flask.
Causality Note: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and can degrade the electron-rich aniline[2]. Sparge the biphasic mixture with a steady stream of Nitrogen or Argon for at least 15 minutes to ensure complete deoxygenation.
Step 2: Catalyst Addition & Coupling
4. Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
5. Attach a reflux condenser (flushed with inert gas) and heat the reaction mixture in a pre-heated oil bath at 85 °C for 6 hours.
6. Monitor the reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS until the bromofuran is completely consumed.
Step 3: Workup & Extraction
7. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL).
8. Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 30 mL).
9. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
Step 4: Purification & Isolation
10. Concentrate the filtrate under reduced pressure to yield a crude dark oil.
11. Purify the residue via flash column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (80:20 to 50:50).
12. Collect the fractions containing the pure product (visualized by UV and ninhydrin stain for the primary amine). Evaporate the solvent to afford [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol.
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling synthesis.
Analytical Expectations
Upon successful isolation, the structure of[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol should be validated via NMR and MS.
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic furan ring protons as two doublets around
6.30 - 6.60 ppm (J 3.2 Hz). The hydroxymethyl protons (-CH₂OH) will appear as a singlet or broad doublet near 4.60 ppm. The aniline protons will appear in the aromatic region, and the ortho-methyl group will present as a sharp singlet integrating to 3H around 2.20 - 2.40 ppm. A broad singlet for the -NH₂ group should be visible around 3.60 ppm, which disappears upon D₂O exchange.
LC-MS (ESI+): Expected mass [M+H]⁺ = 204.1 m/z.
References
Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions. Organic Process Research & Development - ACS Publications. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model. PMC. Available at:[Link]
Reagents and solvents for preparing [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Abstract & Strategic Overview The target molecule, [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol , represents a "privileged scaffold" often found in kinase inhibitors (e.g., c-Met, VEGFR) and heterocyclic building block...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The target molecule, [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol , represents a "privileged scaffold" often found in kinase inhibitors (e.g., c-Met, VEGFR) and heterocyclic building blocks for DNA-binding agents.
The synthesis hinges on the construction of the biaryl C–C bond between the electron-rich furan ring and the sterically crowded 2-methyl-3-aminophenyl moiety. This guide prioritizes a Suzuki-Miyaura Cross-Coupling approach due to its modularity and functional group tolerance.
Key Synthetic Challenges
Steric Hindrance: The methyl group at the ortho position of the phenyl ring hinders the approach of the palladium catalyst, requiring specific ligand choices.
Catalyst Poisoning: The free primary amine and primary alcohol can coordinate to Palladium, potentially deactivating the catalyst.
Furan Instability: Electron-rich furans are acid-sensitive; strictly basic or neutral conditions must be maintained during coupling.
Retrosynthetic Analysis
The most logical disconnection is at the C5–C(Ar) bond. We propose two viable pathways:
Route A (Direct): Convergent coupling of the alcohol and the aniline. Most atom-economical but requires a robust catalyst.
Route B (Stepwise Reductive): Coupling of the furan-aldehyde followed by reduction. This is often more reliable for scale-up as the aldehyde is less prone to oxidation side-reactions than the alcohol during heating.
Caption: Retrosynthetic disconnection revealing the key Suzuki coupling partners.
Reagents & Solvents Selection Guide
This table synthesizes field experience with literature precedents for hindered biaryl couplings.
Component
Recommended Reagent
Technical Rationale (The "Why")
Catalyst
XPhos Pd G2 or Pd(dppf)Cl₂·DCM
Critical Choice: The 2-methyl group creates steric bulk. XPhos is an electron-rich, bulky biaryl phosphine ligand designed specifically to accelerate oxidative addition and reductive elimination in sterically hindered substrates. Pd(dppf)Cl₂ is a robust alternative if XPhos is unavailable.
Base
K₃PO₄ (Potassium Phosphate Tribasic)
Stronger than Na₂CO₃ but less harsh than hydroxides. It promotes the formation of the active boronate species without degrading the sensitive furan ring.
Solvent System
1,4-Dioxane / Water (4:1)
The biphasic system is essential. Water dissolves the inorganic base and activates the boronic acid. Dioxane provides high solubility for the organic fragments and a high boiling point (101°C) to drive the reaction.
Boron Source
Pinacol Ester (Bpin)
3-Amino-2-methylphenylboronic acid pinacol ester is preferred over the free acid. It is more stable, easier to purify, and less prone to protodeboronation.[1]
Reducing Agent
NaBH₄ (Sodium Borohydride)
Only for Route B. Mild, selective reduction of the aldehyde to the alcohol in the presence of the amine.
Detailed Experimental Protocols
Protocol A: The "Robust Stepwise" Route (Recommended for Scale)
This route avoids protecting groups but uses the aldehyde intermediate to ensure coupling efficiency.
Solvent: Add 1,4-Dioxane (20 mL). Degas the solution by bubbling Nitrogen/Argon for 10 minutes. Expert Tip: Oxygen is the enemy of Pd-catalysis; thorough degassing prevents homocoupling side products.
Catalyst & Base: Add K₃PO₄ (2.0 equiv, 10.0 mmol, 2.12 g dissolved in 5 mL degassed water). Then add Pd(dppf)Cl₂·DCM (0.05 equiv, 0.25 mmol, 204 mg).
Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the disappearance of the bromide.
Workup: Cool to Room Temperature (RT). Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash column chromatography (SiO₂).[2] Elute with a gradient of 0–30% EtOAc in Hexanes.
Target Intermediate: Yellow/Orange solid.
Step 2: Reductive Workup
Reaction: Aldehyde Intermediate
Alcohol Product
Dissolution: Dissolve the purified aldehyde (from Step 1) in Methanol (MeOH) (10 mL per gram of substrate). Cool to 0°C in an ice bath.
Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H₂).
Stirring: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.
Quench: Quench carefully with Saturated NH₄Cl solution (5 mL). Stir for 10 minutes.
Extraction: Evaporate most of the MeOH. Extract the aqueous residue with EtOAc (3 x 20 mL).
Final Isolation: Wash combined organics with brine, dry (Na₂SO₄), and concentrate. The product usually precipitates as a solid or thick oil. Recrystallize from Ethanol/Heptane if necessary.
Protocol B: Direct Coupling (High Throughput / Discovery)
Use this for rapid library synthesis where yield optimization is secondary to speed.
Solvent:n-Butanol / Water (3:1) . Note: n-Butanol is excellent for polar substrates like free alcohols/amines.
Conditions: Microwave irradiation at 100°C for 30 minutes .
Isolation: Filter through a Celite pad, dilute with EtOAc, wash with water, and concentrate. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Workflow Visualization (Route A)
Caption: Stepwise workflow for the robust synthesis of the target alcohol.
Expert Tips & Troubleshooting
" The Black Metal" Issue: If the reaction mixture turns black immediately upon heating, your catalyst may be decomposing ("Pd black" formation) before entering the catalytic cycle.
Fix: Ensure better degassing or switch to a more stable precatalyst like XPhos Pd G2 or Pd(dtbpf)Cl₂ .
Protodeboronation: If you observe the formation of 3-amino-2-methylbenzene (loss of boron without coupling), the base concentration or temperature is too high.
Fix: Switch base to K₂CO₃ or reduce temperature to 80°C and extend time.
Amine Protection: If yields are consistently low (<30%), the free amine might be interfering.
Fix: Use N-Boc-3-amino-2-methylphenylboronic acid . The Boc group can be removed in the final step with 4M HCl in Dioxane (RT, 1h).
Safety & Handling
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
5-Bromo-2-furaldehyde: Lachrymator and skin irritant.
Boronic Acids: Generally low toxicity but handle as chemical irritants.
Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.
References
Suzuki-Miyaura Coupling Mechanism & Review:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Catalysts for Sterically Hindered Biaryls (XPhos):
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
Synthesis of Furan-2-yl Methanol Derivatives:
Keay, B. A. (2010). Synthetic Strategies for Furan-Containing Natural Products.[3][4] Chemical Society Reviews.[5] (General reference for furan handling).
Boronic Acid Stability & Protodeboronation:
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
Application Note: Chemoselective Functionalization of the Hydroxyl Group in[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Document ID: AN-2026-0305 Date Issued: March 5, 2026 Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The compound [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-2026-0305
Date Issued: March 5, 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The compound [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a highly versatile, bifunctional building block frequently utilized in the development of advanced pharmaceutical intermediates (e.g., kinase inhibitors and TSPO ligands). However, functionalizing this molecule presents a significant synthetic challenge: differentiating the reactivity of the primary allylic-like hydroxyl group from the nucleophilic primary aromatic amine, all while preserving the acid- and oxidant-sensitive furan core.
This application note provides field-proven, self-validating protocols for two highly sought-after transformations: chemoselective oxidation to the corresponding aldehyde, and chemoselective O-alkylation to form ether derivatives.
Structural Analysis & Reactivity Profiling
To design a successful functionalization strategy, we must first analyze the competing reactive centers within the molecule:
The Furan Ring: Highly electron-rich and susceptible to electrophilic aromatic substitution, cycloadditions, and acid-catalyzed ring-opening. Strong Lewis or Brønsted acids must be avoided.
The Aniline (3-Amino-2-methylphenyl group): A strong nucleophile. While the ortho-methyl group provides slight steric shielding, it is insufficient to prevent competitive N-alkylation or N-acylation during direct hydroxyl functionalization. Furthermore, anilines are highly susceptible to over-oxidation into nitroso compounds or polyaniline oligomers[1].
The Hydroxyl Group (Furan-2-ylmethanol): A primary alcohol that is electronically activated (pseudo-benzylic/allylic). It is highly oxidizable and forms a stable alkoxide under basic conditions.
Pathway A: Chemoselective Oxidation to Aldehyde
Mechanistic Rationale
Activated manganese dioxide (MnO₂) is the reagent of choice for the oxidation of allylic, benzylic, and furfuryl alcohols[2]. The reaction proceeds via a heterogeneous surface mechanism. We utilize dichloromethane (DCM) as the solvent; its non-polar nature prevents strong solvation of the hydroxyl group, driving the substrate onto the polar surface of the MnO₂ lattice. Crucially, while strong oxidants will rapidly degrade anilines[1], heterogeneous activated MnO₂ in non-polar solvents at room temperature exhibits remarkable chemoselectivity, leaving the primary aniline completely intact.
Self-Validating Protocol: Oxidation using Activated MnO₂
This protocol includes In-Process Controls (IPC) to ensure self-validation.
Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol in anhydrous DCM (0.1 M concentration).
Reagent Addition: Add 10.0 eq of activated MnO₂ (Sigma-Aldrich, ~85% active, <5 micron). Causality: A large excess is required because the reaction is surface-area dependent, not stoichiometric.
Reaction: Stir vigorously at 25 °C for 12 hours.
IPC Check (Self-Validation): Perform TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.2, Ninhydrin positive) should disappear. The product (Rf ~0.6) will be strongly UV-active due to the extended conjugation of the newly formed furan-2-carbaldehyde. LC-MS should confirm a mass shift from [M+H]⁺ 218 to 216.
Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with EtOAc.
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 5-(3-Amino-2-methylphenyl)furan-2-carbaldehyde. (Expected yield: 85–92%).
Pathway B: Chemoselective O-Alkylation
Mechanistic Rationale
Direct O-alkylation of amino alcohols using alkyl halides and base inevitably leads to complex mixtures of O-alkylated, N-alkylated, and N,N-dialkylated products. To achieve absolute chemoselectivity, a "Build/Couple/Pair" orthogonal protection strategy is required[3].
We utilize Di-tert-butyl dicarbonate (Boc₂O) to transiently mask the aniline. Once protected, Sodium Hydride (NaH) in DMF is used to generate a "naked," highly reactive alkoxide that rapidly attacks the alkyl halide. Finally, the Boc group is removed using a strictly controlled, dilute acid protocol (20% TFA) at 0 °C to prevent the degradation of the acid-sensitive furan ring.
Self-Validating Protocol: O-Alkylation via Transient N-Protection
Step 1: N-Boc Protection
Dissolve the starting material (1.0 eq) in THF (0.2 M). Add Boc₂O (1.1 eq) and stir at 60 °C for 4 hours.
IPC Check: TLC should show the disappearance of the Ninhydrin-positive starting material. The new spot will be Ninhydrin-negative, confirming complete amine masking.
Concentrate and purify via short silica plug to isolate the N-Boc intermediate.
Step 2: O-Alkylation
Dissolve the N-Boc intermediate in anhydrous DMF (0.1 M) and cool to 0 °C.
Add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 15 minutes until H₂ evolution ceases. Causality: DMF effectively solvates the sodium cation, maximizing the nucleophilicity of the alkoxide.
Dropwise add the desired alkyl halide (e.g., Methyl iodide, 1.5 eq). Stir for 2 hours at room temperature.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate.
Step 3: Mild Deprotection
Dissolve the crude O-alkylated intermediate in DCM and cool strictly to 0 °C.
Slowly add cold Trifluoroacetic acid (TFA) to achieve a final ratio of 1:4 TFA/DCM. Causality: Standard 1:1 TFA/DCM at room temperature will destroy the furan ring. The 20% dilution at 0 °C ensures kinetic cleavage of the carbamate before furan hydrolysis can occur.
Stir for 2 hours at 0 °C.
IPC Check: LC-MS should show the loss of the Boc group (-100 Da) and the return of a basic amine peak.
Neutralize carefully with saturated NaHCO₃, extract with DCM, and concentrate to yield the pure O-alkylated product.
Quantitative Data Presentation
The following table summarizes the optimization data for the oxidation of the furan-2-ylmethanol moiety, validating the choice of MnO₂ over other common oxidants.
Oxidation Method
Reagent System
Yield (%)
Furan Integrity
Aniline Tolerance
IPC / Validation Marker
Heterogeneous
Activated MnO₂ / DCM
85–92
Excellent
Excellent
Clean Rf shift; No baseline streaking
Hypervalent Iodine
Dess-Martin Periodinane
60–75
Good
Moderate (N-Oxidation risk)
LC-MS shows [M+16] impurity
Activated DMSO
Swern (DMSO / (COCl)₂)
< 40
Poor (Acidic conditions)
Poor (Competitive N-alkylation)
Complex, inseparable mixture on TLC
Workflow Visualization
Divergent chemoselective functionalization pathways for the bifunctional furan-2-ylmethanol scaffold.
References
Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst
ACS Sustainable Chemistry & Engineering
An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors
PMC (PubMed Central)
Polyaniline: Aniline oxidation with strong and weak oxidants under various acidity
ResearchG
Application Note: [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol in Next-Gen Kinase Inhibitor Synthesis
This guide details the technical application of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS: 874468-51-6), a privileged scaffold in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) . This intermediate i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical application of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS: 874468-51-6), a privileged scaffold in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) .
This intermediate is structurally significant as a bioisostere for the N-phenyl-pyrimidine moiety found in first-generation BCR-ABL/c-Kit inhibitors (e.g., Imatinib). The furan linker introduces unique conformational constraints and hydrogen-bonding vectors, often utilized to overcome resistance mutations or improve the pharmacokinetic profile of VEGFR, PDGFR, and c-Met inhibitors.
Executive Summary
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a bifunctional building block designed for the divergent synthesis of small-molecule kinase inhibitors. Its structure features two orthogonal reactive handles:
Primary Alcohol (C2-position): Serves as a "tail" attachment point. It is typically oxidized to an aldehyde for reductive amination (introducing solubilizing groups like N-methylpiperazine) or converted to a leaving group for etherification.
Aromatic Amine (C5-phenyl position): Serves as the "head" attachment point. It participates in amide coupling or urea formation to install the "hinge-binding" motif (e.g., nicotinic acid derivatives or isocyanates).
This note provides validated protocols for transforming this intermediate into a bioactive TKI scaffold, specifically targeting the DFG-out conformation of receptor tyrosine kinases.
Chemical Profile & Handling
Property
Specification
Chemical Name
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
CAS Number
874468-51-6
Molecular Formula
C₁₂H₁₃NO₂
Molecular Weight
203.24 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM
Storage
-20°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Stability
Sensitive to oxidation (furan ring) and light. Avoid strong acids.
Safety Warning: Furan derivatives can be potential carcinogens. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses). The aromatic amine moiety suggests potential genotoxicity; avoid inhalation of dust.
Application Workflow: Synthesis of VEGFR2 Inhibitor Analogs
The following workflow demonstrates the conversion of the intermediate into a "Furan-Imatinib" analog. The strategy involves functionalizing the alcohol first to avoid competing nucleophilicity from the amine in subsequent steps, or protecting the amine if oxidation is aggressive.
Retrosynthetic Analysis (Pathway Diagram)
Figure 1: Retrosynthetic logic for constructing Type II kinase inhibitors using the furan-methanol scaffold. The workflow prioritizes tail modification followed by head coupling.
Validated Experimental Protocols
Protocol A: Selective Oxidation to the Aldehyde
Purpose: To convert the hydroxymethyl group into a reactive aldehyde for subsequent attachment of the solubilizing tail, without over-oxidizing the furan ring or the aniline.
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Procedure:
Preparation: Dissolve 2.03 g (10 mmol) of the substrate in 50 mL of anhydrous DCM in a round-bottom flask.
Addition: Add 8.7 g (100 mmol) of activated MnO₂ in portions over 10 minutes.
Expert Tip: Do not add all at once; the exotherm is mild, but clumping can reduce surface area efficiency.
Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The aldehyde spot will appear less polar than the alcohol.
Note: MnO₂ is preferred over Swern or Dess-Martin conditions to avoid side reactions with the electron-rich furan and the free aniline.
Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM (3 x 20 mL).
Isolation: Concentrate the filtrate in vacuo at <40°C.
Stability Alert: The resulting aldehyde is relatively unstable. Use immediately in Protocol B.
Purpose: To attach an N-methylpiperazine motif, a common pharmacophore for improving solubility and lysosomal trapping in cancer cells.
Reagents:
Aldehyde intermediate (from Protocol A) (1.0 eq)
N-Methylpiperazine (1.2 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Acetic Acid (catalytic, 1-2 drops)
Solvent: 1,2-Dichloroethane (DCE) or THF
Procedure:
Imine Formation: Dissolve the aldehyde (approx. 10 mmol) in 40 mL DCE. Add N-methylpiperazine (1.33 mL, 12 mmol) and catalytic acetic acid. Stir for 30 minutes at room temperature to pre-form the imine/iminium species.
Reduction: Cool the mixture to 0°C. Add STAB (3.18 g, 15 mmol) in one portion.
Completion: Allow to warm to room temperature and stir for 12 hours.
QC Check: LC-MS should show the mass of the product (M+H ≈ 287.4 for the piperazine adduct).
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL).
Purification: Dry organics over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH/NH₃ gradient) to yield the Tail-Functionalized Intermediate .
Protocol C: Amide Coupling (Head Installation)
Purpose: To couple the aniline nitrogen with a heteroaryl carboxylic acid (e.g., 3-trifluoromethylbenzoic acid or a pyridine derivative) to complete the inhibitor structure.
Reagents:
Tail-Functionalized Intermediate (1.0 eq)
Carboxylic Acid Partner (1.1 eq)
Coupling Agent: HATU (1.2 eq)
Base: DIPEA (Hunig's Base) (3.0 eq)
Solvent: DMF (anhydrous)
Procedure:
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 10 minutes to form the activated ester.
Why HATU? The aniline on the 3-position of the toluene ring is sterically hindered by the ortho-methyl group. HATU provides the necessary reactivity boost compared to EDC/HOBt.
Coupling: Add the Tail-Functionalized Intermediate (1.0 mmol) dissolved in minimal DMF (2 mL) to the activated ester solution.
Reaction: Stir at 40°C for 4–12 hours.
Expert Tip: If conversion is slow, increase temperature to 60°C, but monitor for furan decomposition.
Workup: Dilute with EtOAc (50 mL), wash with LiCl solution (5%) to remove DMF, then saturated NaHCO₃ and brine.
Final Purification: Isolate the final drug candidate via Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Oxidation
Over-oxidation to carboxylic acid or furan ring opening.
Switch to MnO₂ if using stronger oxidants. Ensure MnO₂ is "activated" (dried at 110°C). Limit reaction time.
Incomplete Amide Coupling
Steric hindrance from the ortho-methyl group on the aniline.
Use high-efficiency coupling agents (HATU, COMU). Heat the reaction to 50-60°C. Use acid chlorides instead of HATU if stable.
Furan Decomposition
Acid sensitivity during workup or storage.
Avoid strong mineral acids (HCl) during workup. Store intermediates in buffered solutions or dry solid form at -20°C.
Poor Solubility
Planar aromatic stacking.
Ensure the "tail" group (Protocol B) is polar enough. Use DMSO/MeOH mixtures for chromatography loading.
References
Synthesis of Furan-2-yl(phenyl)methanone Derivatives as Tyrosine Kinase Inhibitors. Marine Drugs. (2011). Discusses the structure-activity relationship (SAR) of furan-containing kinase inhibitors. Link
Discovery of Vorolanib (CM082) and Related Kinase Inhibitors. Journal of Medicinal Chemistry. Describes the optimization of VEGFR/PDGFR inhibitors and the use of bioisosteric intermediates. Link
Method for Preparation of Imatinib Intermediates. Google Patents. Provides context on the "3-amino-2-methylphenyl" moiety synthesis and handling. Link
Sigma-Aldrich Product Specification: [5-(3-Amino-2-methylphenyl)-2-furyl]methanol. Confirms CAS 874468-51-6 and physical properties. Link
Application
Application Note: Chemoselective Synthesis of Aminofurans – Protection Strategies & Protocols
Topic: Protection and deprotection strategies for the amino group in furan synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protection and deprotection strategies for the amino group in furan synthesis
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The synthesis of furan rings containing amino functionalities presents a classic chemoselectivity paradox. The standard method for furan synthesis—the Paal-Knorr reaction (acid-catalyzed cyclization of 1,4-dicarbonyls)—relies on conditions that are fundamentally incompatible with free amines.
The Core Conflict: In the presence of a 1,4-dicarbonyl system, a primary amine will competitively react to form a pyrrole (Paal-Knorr Pyrrole Synthesis) rather than allowing the oxygen to cyclize into a furan. Furthermore, the resulting furan ring is acid-sensitive (prone to ring-opening polymerization), while standard amine deprotection often requires acidic conditions.
This guide details three validated strategies to navigate this landscape:
The "Fortress" Strategy: Phthalimide protection for harsh cyclization conditions.
The "Latent" Strategy: Nitro-group reduction post-cyclization.
The "Sensitive" Strategy: Lewis-acid mediated cyclization for Boc-protected precursors.
The Chemoselectivity Decision Matrix
Before selecting a protocol, the specific nature of the target aminofuran must be analyzed. The position of the amine (directly on the ring vs. on a side chain) dictates the stability of the final product.
Critical Stability Warning: 2-Aminofurans
2-Aminofurans (where the nitrogen is attached directly to the ring) are electronically isosteric with enamines. They are highly unstable and prone to auto-oxidation and hydrolysis upon exposure to air or moisture.
Rule: Do not attempt to isolate free 2-aminofurans. They must be synthesized with an electron-withdrawing group (EWG) at C3/C5 or "trapped" immediately as an amide or carbamate.
Strategic Selection Workflow
The following decision tree outlines the optimal protection strategy based on your substrate and available equipment.
Figure 1: Decision matrix for selecting the appropriate amine protection strategy in furan synthesis.
Comparative Analysis of Protecting Groups
The table below summarizes the compatibility of common amine protecting groups with the Paal-Knorr Furan Synthesis (acidic dehydration).
Protecting Group
Stability in Paal-Knorr (Acid/Heat)
Pyrrole Risk?
Deprotection Conditions
Suitability Verdict
Free Amine
0%
High (Forms Pyrrole)
N/A
DO NOT USE
Boc (t-Butyloxycarbonyl)
Low (Deprotects <80°C w/ acid)
Low
TFA or HCl/Dioxane
Use only with Protocol C (Lewis Acid/MW)
Cbz (Benzyloxycarbonyl)
Moderate
Low
H₂/Pd or HBr/AcOH
Good, but hydrogenation can reduce furan ring
Phthalimide
High
None
Hydrazine (NH₂NH₂)
Excellent (Protocol A)
Nitro (Latent Amine)
Very High
None
Fe/HCl or SnCl₂
Excellent (Protocol B)
Detailed Experimental Protocols
Protocol A: The "Fortress" Route (Phthalimide)
Best for: Synthesis of amino-alkyl furans requiring harsh acidic cyclization conditions.
Mechanism: The phthalimide group is non-nucleophilic and extremely stable to the boiling acid required to close the furan ring.
Stir at room temperature for 1 hour, then warm to 50°C for 2 hours. A white precipitate (phthalhydrazide) will form.
Workup:
Cool the mixture. Filter off the white solid precipitate.
Concentrate the filtrate.
Purification: Flash chromatography (DCM/MeOH/NH₃) is usually required to remove residual hydrazine traces.
Protocol B: The "Latent" Route (Nitro Reduction)
Best for: Scenarios where the amine is sensitive, or to avoid protecting group steps entirely.
Concept: Carry the nitrogen as a Nitro (-NO₂) group (which is inert to Paal-Knorr conditions) and reduce it to the amine after the furan ring is established.
Cyclization: Perform standard Paal-Knorr on the nitro-1,4-diketone using pTsOH/Toluene reflux (as in Protocol A).
Reduction (Chemoselective):
Challenge: Standard hydrogenation (H₂/Pd-C) often reduces the furan double bonds to tetrahydrofuran.
Solution: Use Iron-mediated reduction (Bechamp conditions) or SnCl₂ .
Procedure:
Dissolve Nitro-furan (1.0 equiv) in Ethanol/Water (3:1).
Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 0.5 equiv).
Heat to reflux for 2–4 hours.
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Extract into EtOAc.[2]
Protocol C: The "Sensitive" Route (Boc-Protection)
Best for: Rapid synthesis using Microwave irradiation; substrates sensitive to strong acids.
Constraint: Requires careful control of temperature to prevent Boc thermolysis.
Workflow Diagram
Figure 2: Microwave-assisted synthesis allows the survival of acid-labile Boc groups.
To remove Boc: Dissolve in dry Dioxane. Add 4M HCl in Dioxane at 0°C. Stir for 30 mins. Evaporate solvent immediately to obtain the amine salt. Avoid aqueous HCl to prevent furan ring opening.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Product is a Pyrrole
Free amine competed with oxygen.
Ensure full protection (Boc/Phthalimide) before exposing to diketone.
Low Yield (Boc Route)
Boc group cleaved during cyclization.
Switch to Protocol C (Microwave) or Protocol A (Phthalimide).
Dark/Black Mixture
Furan polymerization (acid sensitivity).
Reduce acid catalyst concentration; quench reaction immediately with NaHCO₃.
Application Note: Protocols for the Handling and Storage of Light-Sensitive Furan Derivatives
Introduction: The Challenge of Furan Derivative Stability Furan derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and orga...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Furan Derivative Stability
Furan derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials[1][2]. Their unique electronic and steric properties make them valuable scaffolds in drug design[2]. However, the inherent aromatic character of the furan ring also renders it susceptible to degradation, particularly when exposed to light. This photosensitivity is a critical challenge that can compromise sample integrity, leading to inconsistent experimental results, loss of compound efficacy, and the formation of unknown impurities[3][4].
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the handling and storage of light-sensitive furan derivatives. By understanding the mechanisms of degradation and implementing rigorous, validated procedures, users can ensure the stability and reliability of these valuable compounds throughout their research and development lifecycle.
The Chemistry of Photodegradation: Why Furans are Light-Sensitive
To effectively handle furan derivatives, it is crucial to understand the underlying chemical principles of their photosensitivity. The furan ring system can absorb ultraviolet (UV) and visible light, which elevates it to an electronically excited state. This excited molecule is significantly more reactive and can undergo several degradation pathways.
The primary mechanism of photodegradation for many organic compounds, including furans, is indirect photochemistry involving photosensitizers. In this process, a molecule (the sensitizer) absorbs light and transfers the energy to either the furan derivative or, more commonly, to molecular oxygen (O₂). This energy transfer converts stable triplet oxygen into highly reactive singlet oxygen (¹O₂)[5][6]. Singlet oxygen can then readily attack the electron-rich furan ring, initiating a cascade of reactions including cycloadditions, ring-opening, and oxidation, ultimately leading to the formation of reactive intermediates like keto-enals and various degradation products[6][7].
Key factors that contribute to the degradation of furan derivatives include:
Light Exposure: The rate of degradation is directly related to the intensity and duration of light exposure. Wavelengths in the UV and visible blue/violet spectrum (300-500 nm) are particularly damaging[8].
Oxygen: The presence of atmospheric oxygen is a critical component of the most common photo-oxidative degradation pathways[3].
Temperature: While light is the initiator, elevated temperatures can accelerate the rate of subsequent thermal degradation reactions[3].
pH: Highly acidic or basic conditions can catalyze ring-opening and hydrolysis of the furan ring or other functional groups on the molecule, respectively[9][10].
Diagram 1: Generalized Mechanism of Furan Photodegradation
This diagram illustrates the common pathway where a furan derivative undergoes photo-oxidation mediated by a photosensitizer and molecular oxygen.
Caption: Generalized mechanism of furan photodegradation.
Core Protocols for Storage and Handling
Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of furan derivatives. The following sections provide detailed, step-by-step procedures.
Protocol for Long-Term Storage of Solid Compounds
Solid-state compounds are generally more stable than their dissolved counterparts. However, improper long-term storage is a primary cause of degradation.
Methodology:
Container Selection: Upon receipt, immediately transfer the compound to a tightly-sealed amber glass vial or an opaque container to block UV and visible light[8][11]. For highly sensitive materials, wrap the vial in aluminum foil as a secondary precaution.
Inert Atmosphere: Before sealing, purge the vial headspace with an inert gas such as argon or nitrogen for 30-60 seconds. This displaces oxygen, a key reactant in photo-oxidation[3][9].
Temperature Control: Store the sealed vial in a controlled cold environment. For most furan derivatives, storage at 2-8°C is adequate. For particularly sensitive compounds, or for storage exceeding 6 months, -20°C is recommended[3][12].
Moisture Control: Ensure the storage location is dry. For compounds with hydrolytically sensitive functional groups (e.g., esters, nitriles), store the vial inside a desiccator within the cold storage unit[3].
Labeling and Inventory: Clearly label the container with the compound name, batch number, date received, and storage conditions. Use a laboratory information management system (LIMS) to track storage location and handling history[11][13].
Protocol for Preparation and Handling of Solutions
Furan derivatives are most vulnerable to degradation when in solution. Solutions should ideally be prepared fresh for each experiment[9]. If stock solutions are necessary, the following protocol must be followed.
Methodology:
Solvent Preparation: Use high-purity, anhydrous solvents. Degas the solvent by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen[10].
Controlled Environment: Whenever possible, perform all manipulations in a dimly lit area or under amber/red safelights[8][11]. Avoid working in direct sunlight or under bright fluorescent laboratory lights.
Weighing and Dissolution:
Retrieve the solid compound from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation.
Quickly weigh the required amount and dissolve it in the prepared, degassed solvent within an amber glass vial.
Solution Storage (Short-Term Only):
Purge the headspace of the vial with inert gas before sealing with a PTFE-lined cap.
Wrap the vial in aluminum foil and store at -20°C or -80°C[3].
Crucially, minimize freeze-thaw cycles. Aliquot the stock solution into single-use vials to avoid repeated warming and cooling of the entire stock.
pH Considerations: When preparing aqueous solutions, use buffers to maintain a near-neutral pH (6.5-7.5) unless the compound's specific properties require otherwise. Strong acids can promote polymerization, while strong bases can catalyze hydrolysis[9][10].
Data Summary and Troubleshooting
The following tables summarize the key storage parameters and provide guidance for troubleshooting common stability issues.
Table 1: Summary of Recommended Storage Conditions
Parameter
Solid Compound
Solution (Stock)
Temperature
2-8°C (Standard) or -20°C (Long-Term/High Sensitivity)[3][12]
-20°C to -80°C (Minimize freeze-thaw cycles)[3][9]
Light
Mandatory protection: Amber vial or opaque container[11][14]
Mandatory protection: Amber vial wrapped in foil[8][10]
Table 2: Troubleshooting Guide for Furan Derivative Instability
Symptom
Possible Cause(s)
Recommended Action(s)
Discoloration of solid (e.g., yellowing, browning) [9]
Oxidation and/or photodegradation from improper storage.
Discard the material if purity is critical. Review and strictly enforce storage protocols (inert atmosphere, light protection).[9]
Precipitate or cloudiness in a stored solution [10]
Degradation leading to insoluble byproducts; compound crashing out of solution at low temperature.
Prepare fresh solutions for every experiment. If a precipitate is observed, do not use the solution. Analyze the precipitate if possible.[9]
Inconsistent results in biological or chemical assays
Degradation of the active compound in solution over the course of the experiment or during storage.
Prepare solutions immediately before use. Protect solutions from light during the entire experimental procedure (e.g., cover plates with foil). Run a stability study of the compound in the assay buffer.[3][9]
Appearance of new peaks in HPLC or NMR analysis
Chemical degradation.
Compare the analytical data against the certificate of analysis. If new peaks are significant, the sample is degraded. Review all handling and storage steps to identify the source of exposure.[3]
Diagram 2: Recommended Laboratory Workflow
This workflow diagram outlines the critical steps for handling a light-sensitive furan derivative, emphasizing points of control to minimize degradation.
Caption: Recommended workflow for handling light-sensitive furans.
Conclusion
The chemical integrity of furan derivatives is paramount for the validity and reproducibility of scientific research. Their inherent sensitivity to light necessitates a handling and storage strategy grounded in chemical principles. By implementing the protocols outlined in this application note—specifically, the rigorous exclusion of light and oxygen, coupled with controlled temperature and pH—researchers can significantly mitigate the risk of photodegradation. These self-validating systems of storage and handling will ensure that the furan derivative used in an experiment is of the highest possible purity and concentration, leading to more reliable and authoritative scientific outcomes.
References
The photohydrolysis of furans - PubMed. (2026, January 16). vertexaisearch.cloud.google.com.
Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry | Environmental Science & Technology - ACS Publications. (2019, July 23).
Visible-light triggered templated ligation on surface using furan-modified PNAs - PMC. (2020, October 9).
The photocatalytic degradation of carbofuran and Furadan 35-ST: the influence of inert ingredients - PubMed. (2017, May 15). vertexaisearch.cloud.google.com.
Stability issues and proper storage of 3-(Furan- 3-yl)-3-oxopropanenitrile | BenchChem. BenchChem.
Investigation of photochemical behavior of furan derivatives containing an allomaltol fragment | Request PDF - ResearchGate.
Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physi - TCI Chemicals. TCI Chemicals.
Photocatalytic degradation of carbofuran using semiconductor oxides - PubMed. (2007, May 8). vertexaisearch.cloud.google.com.
Recent Advances on Furan-Based Visible Light Photoinitiators of Polymeriz
Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review - MDPI. (2025, November 1). MDPI.
5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Labtag Blog.
Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC. (2025, June 16).
Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage. - Benchchem. BenchChem.
Technical Support Center: Stability of Furan-2-carbaldehyde Derivatives in Solution - Benchchem. BenchChem.
Benzannulation of Furan: A Strategy for Stable and High-Performance Furan-containing Giant Electron Acceptor with Efficiency Exceeding 20% - ResearchGate. (2025, August 14).
Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind. (2024, December 25). EdrawMind.
PhotoChem Reference Chemical Database for the Development of New Alternative Photosafety Test Methods - PMC.
In Vitro and In Vivo Phototoxicity Testing - Charles River Laboratories.
Drug quality and storage | MSF Medical Guidelines. MSF Medical Guidelines.
Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - MDPI. (2021, July 26). MDPI.
Storing Pharmaceuticals in Self Storage Units. (2024, July 29). My Storage Plus.
Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15). Pharmaguideline.
Storing medicines safely and appropriately | General Pharmaceutical Council. (2025, April 15). General Pharmaceutical Council.
Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
Technical Support Center: Optimizing the Synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Welcome to the technical support center for the synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to provide not just protocols, but a framework for rational optimization.
Overview of the Synthetic Challenge
The target molecule, [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol, is a substituted biaryl system linking a furan methanol moiety to an aminomethylphenyl group. Such structures are valuable intermediates in medicinal chemistry. The primary synthetic challenge lies in efficiently forming the C-C bond between the furan and phenyl rings while preserving the sensitive functional groups, namely the furan ring itself, the primary alcohol, and the aromatic amine.
The most logical and widely adopted strategy for this transformation is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on optimizing this key step and the subsequent functional group manipulations.
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages: the Suzuki-Miyaura coupling to form the C-C bond, followed by the reduction of a carbonyl group to the desired primary alcohol. The alcohol can be protected or, more commonly, derived from a more stable aldehyde precursor post-coupling.
Figure 1: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this molecule?
A1: A two-step approach is most common. It begins with a Suzuki-Miyaura cross-coupling of a 5-formylfuran-2-boronic acid derivative with a 3-halo-2-methylaniline.[1] The resulting aldehyde intermediate is then selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride. This sequence avoids exposing the sensitive alcohol moiety to the potentially harsh coupling conditions.
Q2: My reaction mixture turns dark brown or black, and the yield is very low. What's happening?
A2: This is a classic sign of furan instability and the formation of "humins."[3][4] Furans are electron-rich and can be sensitive to acids, heat, and oxygen, leading to polymerization or ring-opening.[3] To minimize this, ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen), use degassed solvents, and maintain mild reaction conditions, particularly avoiding strong acids.[5]
Q3: I'm struggling with the purification of the final product. It seems to streak on my silica gel column.
A3: The primary amine in your final product is basic and can interact strongly with the acidic silica gel, causing streaking and potential decomposition. To mitigate this, you can either use a different stationary phase like alumina or "deactivate" your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine in your eluent.[3]
Q4: Can I use a different cross-coupling reaction besides Suzuki?
A4: While Suzuki coupling is generally preferred due to the commercial availability and relative stability of boronic acids, other cross-coupling reactions like Stille (using organotin reagents) or Negishi (using organozinc reagents) are also viable. However, these often require more stringent anhydrous conditions and the reagents can be more toxic or difficult to handle. For most applications, optimizing the Suzuki coupling is the most efficient path.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield or No Reaction in the Suzuki Coupling Step
Potential Cause
Underlying Reason (Causality)
Recommended Solution & Protocol
Inactive Palladium Catalyst
The active Pd(0) species is easily oxidized to inactive Pd(II) by atmospheric oxygen, especially at elevated temperatures. The catalyst may also be of poor quality.
Solution: Use a fresh bottle of catalyst or one stored properly under inert gas. Always set up the reaction under an inert atmosphere (Ar or N₂). Ensure all solvents are thoroughly degassed by sparging with Ar/N₂ for 20-30 minutes before use.
Incorrect Choice of Base or Solvent
The base is crucial for activating the boronic acid and facilitating the transmetalation step. The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aqueous bases are often required.[1][2]
Solution: Potassium carbonate (K₂CO₃) is a reliable base for this type of coupling. A mixed solvent system like DMF/water or Dioxane/water (e.g., 4:1 v/v) is often effective. Refer to the protocol below for a tested combination.[1]
Degradation of Boronic Acid
Furan boronic acids, particularly those with electron-withdrawing groups, can be prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of moisture or acid.
Solution: Use the boronic acid as soon as possible after purchase or synthesis. Store it in a desiccator. Consider using the more stable pinacol ester derivative, which is less susceptible to degradation.
Poor Halide Reactivity
The reactivity of the aryl halide is critical (I > Br >> Cl). While aryl bromides are common, aryl iodides will react faster and under milder conditions, potentially improving the yield with sensitive substrates.
Solution: If yields with 3-bromo-2-methylaniline are consistently low, consider switching to 3-iodo-2-methylaniline as the coupling partner. This may allow for lower reaction temperatures, preserving the furan ring.
Problem 2: Multiple Side Products Observed by TLC/LC-MS
Potential Cause
Underlying Reason (Causality)
Recommended Solution & Protocol
Homocoupling of Boronic Acid
The boronic acid can couple with itself to form a biaryl byproduct (a difuranyl ketone in this case). This is often promoted by the presence of oxygen or high catalyst loading.
Solution: Ensure the reaction is strictly anaerobic. Do not use an excessive amount of palladium catalyst (1-5 mol% is typical). Sometimes, adding the aryl halide solution slowly to the mixture of boronic acid and catalyst can minimize homocoupling.
Protodeboronation
As mentioned above, the boronic acid can be replaced by a hydrogen atom from water or other protic sources, leading to the formation of furan-2-carbaldehyde as a byproduct.
Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any degradation. Ensure the base is added and mixed before prolonged heating.
Reduction of the Aldehyde
If the reaction is run in an alcohol solvent at high temperatures, some palladium catalysts can facilitate the transfer hydrogenation of the aldehyde to the alcohol, consuming starting material.
Solution: Use aprotic solvents like Dioxane, DMF, or Toluene for the coupling step. The reduction should be performed as a separate, controlled step after the C-C bond is formed.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the synthesis of the aldehyde intermediate.
Round-bottomed flask, condenser, magnetic stirrer, and inert atmosphere setup (Ar or N₂)
Procedure:
To a round-bottomed flask, add 3-bromo-2-methylaniline (1.0 eq), 5-formylfuran-2-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).
Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
Via cannula, add degassed 1,4-dioxane and water in a 4:1 ratio (to make the final concentration of the halide ~0.2 M).
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 5-(3-amino-2-methylphenyl)furan-2-carbaldehyde.
Protocol 2: Aldehyde Reduction
Materials:
5-(3-Amino-2-methylphenyl)furan-2-carbaldehyde
Sodium borohydride (NaBH₄)
Methanol or Ethanol
Round-bottomed flask, magnetic stirrer
Procedure:
Dissolve the aldehyde intermediate (1.0 eq) in methanol in a round-bottomed flask.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.1 eq) in small portions. Effervescence will be observed.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
Monitor the reaction by TLC until all the starting aldehyde is consumed.
Carefully quench the reaction by the slow addition of water.
Remove the bulk of the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol, which can be further purified by chromatography if necessary.
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing issues with the key Suzuki coupling step.
Figure 2: A logical workflow for troubleshooting the Suzuki coupling step.
References
Barancelli, D. A., et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry, 61(11), 870-873. Retrieved from [Link]
Ladu, L., et al. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry, 25(19), 7792-7801. Retrieved from [Link]
Barros, A. L., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21, 1343-1348. Retrieved from [Link]
Yang, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. Retrieved from [Link]
Cai, C., et al. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Catalysts, 14(6), 398. Retrieved from [Link]
Yang, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Retrieved from [Link]
De, S. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (Doctoral dissertation, UCLouvain). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SOL-764710-DMSO
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting solubility, precipitation, and stability in Dimethyl Sulfoxide (DMSO).[1]
Executive Summary & Triage (The "Quick Fix")
You are likely encountering solubility issues with [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS: 764710-29-4) due to one of three critical factors: Crystal Lattice Energy , Hydration State , or Salt Form Mismatch .[1]
If you are currently staring at a cloudy solution or a precipitate, follow this Emergency Triage Protocol immediately. Do not heat blindly.
Vortex vigorously for 60s.[1] If persistent, warm gently to 37°C (water bath).[1]
Darkening/Color Change
Oxidation of the aniline moiety.
Critical: Purge headspace with Argon/Nitrogen immediately.[1] Store at -20°C.
Technical Deep Dive: The "Why" Behind the Chemistry
To solve the problem permanently, we must understand the molecular interactions.[1] This molecule is not a simple lipophile; it is a poly-functionalized aromatic system .[1]
Molecular Profile[1]
Structure: A furan ring bridging a benzyl alcohol and an aniline derivative.[1]
Key Moieties:
Primary Amine (
): H-bond donor/acceptor.[1] Susceptible to oxidation.[1] Basic ().[1]
DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (
bond).[1] It dissolves this compound by disrupting the intermolecular Hydrogen bonds (Amine-Alcohol interactions) that hold the solid crystal together.[1]
The Problem: The amino and hydroxyl groups can form a tight intermolecular network (high lattice energy).[1]
The Solution: DMSO acts as a H-bond acceptor.[1] It must penetrate the crystal lattice to bind with the
and protons.[1] If water is present, water molecules competitively bind to the DMSO, "shielding" it from the solute and causing precipitation (the "hydrophobic effect").[1]
Standard Operating Procedure (SOP) for Stock Preparation
Objective: Prepare a stable 10 mM to 50 mM stock solution.
The "Wetting" Step: Do not add all DMSO at once. Add 50% of the calculated volume.
Why? High concentration gradients at the solid-liquid interface accelerate dissolution (Fick’s Law).[1]
Mechanical Dispersion: Vortex for 30 seconds.
Checkpoint: If clear, add remaining DMSO.[1] If solid remains, proceed to Sonication.[1][5]
Sonication: Sonicate in a water bath at ambient temperature (20-25°C) for 5–10 minutes.
Warning: Monitor temperature.[1] Do not exceed 40°C to prevent degradation of the furan/amine system.[1]
Final Dilution: Add the remaining DMSO to reach target volume. Invert 10 times to mix.
Storage: Aliquot immediately to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Troubleshooting Decision Tree (Visualized)
Use this logic flow to diagnose persistent issues.
Caption: Diagnostic workflow for solubilizing amino-phenyl furan derivatives in DMSO.
Frequently Asked Questions (FAQs)
Q1: Can I heat the solution to 60°C to speed this up?A:Not Recommended. While heat improves solubility, this molecule contains an aniline and a furan ring.[1]
Risk:[1][6] Anilines are prone to oxidation (turning brown/black).[1] Furans can undergo ring-opening or polymerization under thermal stress in the presence of trace acids.[1]
Limit: Keep temperatures below 40°C. If heat is absolutely necessary, use a water bath, not a hot plate, and limit exposure to <5 minutes.[1]
Q2: I bought the compound as a "Hydrochloride Salt" (HCl). It won't dissolve in pure DMSO.A: Salts often have very high lattice energies.[1]
The Fix: If the HCl salt is stubborn in pure DMSO, you may need to "break" the salt if your assay permits.[1] Add 1.0–1.1 equivalents of a non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO.[1] This liberates the free base, which is often more soluble in organic media.[1]
Alternative: Add 5-10% water (if your downstream application allows), as salts are more soluble in aqueous mixtures than pure organics.[1]
Q3: The solution turned yellow/brown overnight. Is it ruined?A: Likely, yes. This indicates oxidation of the amino group, forming quinoid-like impurities.[1]
Prevention:[1] Always store stocks in amber vials , under inert gas (Argon/Nitrogen) , and at -20°C . Avoid repeated freeze-thaw cycles by aliquoting.[1]
Q4: Can I use Ethanol instead of DMSO?A: Possibly, but with limitations.
Solubility: This compound is likely soluble in Ethanol, but Ethanol evaporates quickly (changing concentration) and is less effective at breaking strong crystal lattices than DMSO.[1]
Cell Assays: Ethanol is more cytotoxic than DMSO in many cell lines.[1] DMSO is preferred for biological screening stocks (usually kept at <0.1% final concentration).[1]
References
Gaylord Chemical. (n.d.).[1] Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical Company.[1] Retrieved from [Link]
Balakin, K. V., et al. (2006).[1] Comprehensive computational assessment of ADME properties using mapping techniques. Current Medicinal Chemistry. (Provides context on LogP and solubility of aniline/furan derivatives).
Li, S., et al. (2010).[1] Solubility of Organic Compounds in DMSO. Journal of Chemical & Engineering Data. (General principles of aromatic solubility in polar aprotic solvents).
Technical Support Center: Preventing Oxidation of the Furan Ring During Synthesis
Welcome to the Technical Support Center. Furan is a highly valuable, electron-rich heteroaromatic ring widely utilized in pharmaceutical drug development and biomass valorization.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Furan is a highly valuable, electron-rich heteroaromatic ring widely utilized in pharmaceutical drug development and biomass valorization. However, its inherent electron density makes it exceptionally susceptible to electrophilic attack, acid-catalyzed ring-opening, and oxidation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maintain the structural integrity of furan-containing compounds during complex multi-step syntheses.
Troubleshooting FAQs: Furan Degradation
Q1: Why does my furan-containing intermediate degrade into a complex mixture during aerobic reactions or routine workup?A: Furan rings possess lower aromatic stabilization energy compared to benzene or thiophene, giving them pronounced diene-like character. This makes them highly reactive toward singlet oxygen (
), which is often generated inadvertently in the lab via ambient light and trace photosensitizers. Furan undergoes a rapid [4+2] cycloaddition with to form an unstable endoperoxide intermediate[1]. This endoperoxide readily hydrolyzes or decomposes, yielding ring-opened 1,4-dicarbonyl compounds (such as 4-oxo-2-enals)[1]. While this singlet oxygen-mediated cascade is sometimes harnessed intentionally to synthesize polyoxygenated natural products[2], it is the leading cause of unwanted degradation during standard handling.
Additionally, furans are sensitive to peroxides (like
), which can oxidize the ring into 2(5H)-furanones or cause complete oxidative cleavage[3].
Q2: My compound survives the reaction but degrades during silica gel chromatography. What is happening?A: Standard silica gel is slightly acidic. Furan degradation in acidic media is initiated by the protonation of the
-carbon (C2 or C5), which is the rate-limiting step[4]. This protonation disrupts aromaticity and invites nucleophilic attack from ambient moisture or protic solvents, leading to the formation of furanol intermediates and subsequent ring-opening[4]. To prevent this, you must neutralize the acidic silanol groups on the silica gel before purification (see the protocol below)[5].
Q3: How can I modify my furan substrate to increase its oxidative and acidic stability?A: The stability of the furan ring is dictated by its electronic environment. Introducing Electron-Withdrawing Groups (EWGs)—such as halogens, esters, or cyano groups—at the
-positions significantly reduces the electron density of the ring[5]. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), raising the oxidation potential and drastically decreasing the rate of electrophilic attack and [4+2] cycloadditions. Conversely, Electron-Donating Groups (EDGs) like alkyl or alkoxy substituents activate the ring, making it hyper-sensitive to oxidation and polymerization[4].
Quantitative Data: Substituent Effects on Furan Stability
The following table summarizes the causal relationship between furan substitution patterns, their relative oxidation potentials, and their practical stability in the laboratory.
Furan Derivative
Substituent Type
Relative Oxidation Potential ()
Half-life in Aerobic/Acidic Media
Primary Degradation Pathway
Furan (Unsubstituted)
None
~1.3 V
Moderate (Hours)
Endoperoxide formation / Acidic ring-opening
2-Methylfuran
Alkyl (EDG)
~1.1 V (Easier to oxidize)
Short (Minutes)
Rapid [4+2] cycloaddition with
2,5-Dimethylfuran
Alkyl (EDG)
~1.0 V
Very Short
Peroxide formation / Rapid polymerization
2-Furoic Acid
Carboxyl (EWG)
>1.8 V (Harder to oxidize)
Long (Days)
Highly stable; resists electrophilic attack
2-Fluorofuran
Halogen (EWG)
>1.6 V
Long (Days)
Stable against ambient oxidation
Mechanistic Pathway & Prevention Strategies
The diagram below maps the causality of furan oxidation and the specific points where experimental interventions block degradation.
Mechanistic pathway of singlet oxygen-mediated furan ring-opening and targeted prevention strategies.
To ensure scientific integrity, this protocol is designed as a self-validating system . By running a parallel micro-scale reaction exposed to ambient light and air, you can compare TLC/GC-MS profiles. The absence of 1,4-dicarbonyl degradation products in your primary batch validates the efficacy of the inert setup.
Load the furan compound and perform the separation rapidly. Store the purified furan under Argon at -20°C in the dark.
References[4] Technical Support Center: Furan Ring Stability and Degradation - Benchchem -https://benchchem.com/tech-support/furan-ring-stability[5] Stability issues of furan rings in acidic or basic conditions - Benchchem -https://benchchem.com/tech-support/furan-acid-base-stability[2] Using Singlet Oxygen to Synthesize Polyoxygenated Natural Products from Furans - Accounts of Chemical Research (ACS Publications) -https://pubs.acs.org/doi/10.1021/ar800057v[1] (A) Mechanism of furan activation via reaction with singlet oxygen... - ResearchGate -https://www.researchgate.net/figure/A-Mechanism-of-furan-activation-via-reaction-with-singlet-oxygen-B-Examples-of-furan_fig11_338942360[3] Synthesis of functional furan derivatives by oxidation of furans and formylfurans with hydrogen peroxide - ResearchGate -https://www.researchgate.net/publication/353723454_Synthesis_of_functional_furan_derivatives_by_oxidation_of_furans_and_formylfurans_with_hydrogen_peroxide
Troubleshooting purification of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Welcome to the Technical Support Center for the purification of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol . As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol .
As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of purifying this molecule. This compound presents a "perfect storm" of chromatographic difficulties due to three competing reactive motifs: a basic aniline (prone to oxidation and streaking), an electron-rich furan ring, and a benzylic-like furfuryl alcohol (highly sensitive to acid-catalyzed polymerization).
This guide synthesizes mechanistic causality with field-proven protocols to ensure high-yield, high-purity isolation.
Part 1: Mechanistic Causality & Core Challenges
To successfully purify this molecule, you must first understand why standard purification techniques fail.
Acid-Catalyzed Polymerization (The Furfuryl Alcohol Motif): Standard silica gel is inherently acidic due to surface silanol groups. When exposed to these acidic sites, furfuryl alcohol derivatives undergo protonation of the hydroxyl group, followed by the loss of water to form a highly resonance-stabilized carbocation. This intermediate rapidly attacks adjacent furan rings, triggering a polycondensation cascade that results in a black, insoluble cross-linked resin known as poly(furfuryl alcohol)[1]. In aqueous acidic conditions, the furan ring can also open to form levulinic acid derivatives[2].
Silanol-Amine Binding (The Aniline Motif): The primary amine on the 2-methylphenyl group acts as a Lewis base. It forms strong hydrogen bonds and ionic interactions with the acidic silanols on the silica stationary phase. This causes severe peak tailing (streaking), poor resolution, and irreversible adsorption[3].
Suzuki Coupling Carryover: This biaryl furan is typically synthesized via a Suzuki-Miyaura cross-coupling. Unreacted boronic acids and palladium catalyst residues frequently co-elute with the target product[4]. Because the product is acid-sensitive, standard acidic aqueous workups to remove boronic acids will destroy the furan ring.
Part 2: Troubleshooting FAQs
Q1: My compound streaks severely on silica gel TLC, and my column recovery is less than 40%. How do I fix this?A1: The streaking and low recovery are symptoms of the basic amine interacting with acidic silanols, coupled with the acid-catalyzed degradation of the furfuryl alcohol[3],[5]. You must neutralize the stationary phase. Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase[6]. The TEA acts as a sacrificial base, competing for the acidic silanol sites, allowing your product to elute in a tight, symmetrical band while simultaneously protecting the furan from acid-catalyzed polymerization.
Q2: My purified product is contaminated with unreacted boronic acid from the Suzuki coupling. I cannot use an acidic wash. What is the alternative?A2: Boronic acids often co-elute with polar alcohols. Instead of an acidic wash, utilize a chemical scavenging technique. Treat the crude mixture with diethanolamine (DEA) in dichloromethane. DEA reacts rapidly with free boronic acids to form a highly polar, stable tetrahedral DABO (diethanolamine boron) boronate complex[7]. This complex precipitates out of non-polar solvents or can be easily separated via a short silica plug, leaving your sensitive furan intact.
Q3: During rotary evaporation of the collected fractions, the product turned from pale yellow to dark brown/black. What happened?A3: This is a classic sign of furfuryl alcohol polymerization[5]. If you used a slightly acidic solvent, or if residual silica dissolved in polar solvents (like methanol) and concentrated during evaporation, the localized drop in pH catalyzed the polycondensation of the furan ring[1]. To prevent this, ensure all fractions are neutralized (maintain a trace of TEA) and keep the water bath temperature on the rotary evaporator strictly below 30 °C.
Part 3: Visualizations of Workflows & Degradation
Decision tree for the purification of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol.
Acid-catalyzed degradation pathway of the furfuryl alcohol motif on standard silica gel.
Part 4: Quantitative Data & Solvent Systems
The choice of stationary and mobile phase dictates the survival of the furan ring. Table 1 summarizes the empirical performance of various systems.
Table 1: Comparison of Chromatographic Systems for Aminophenyl Furanyl Methanols
Stationary Phase
Mobile Phase System
Modifier Required
Recovery Yield
Purity
Notes / Causality
Standard Silica (Bare)
Hexane / Ethyl Acetate
None
< 20%
Low
Severe streaking; furan polymerizes to black resin on column[5].
Standard Silica
Hexane / Ethyl Acetate
1–2% Et₃N (TEA)
75–85%
> 95%
TEA neutralizes silanols, preventing streaking and acid degradation[6].
Amine-Functionalized Silica
Hexane / Ethyl Acetate
None
> 90%
> 98%
Optimal. No acid sites present; eliminates need for odorous TEA removal.
Basic Alumina
Dichloromethane / MeOH
None
60–70%
> 90%
Good for amines, but poor resolution for closely related Suzuki impurities.
C18 Reverse Phase
Water / Acetonitrile
0.1% NH₄OH
80–85%
> 95%
Excellent resolution, but requires lyophilization to remove water safely.
Part 5: Experimental Protocols
The following protocols are self-validating; they incorporate built-in chemical safeguards (TEA buffering, low-temperature processing) to prevent the specific degradation pathways outlined above.
Purpose: To remove co-eluting boronic acids without utilizing furan-destroying acidic aqueous workups[7].
Dissolution: Dissolve the crude Suzuki reaction mixture (containing the target product and unreacted boronic acid) in Dichloromethane (DCM) at a concentration of 0.1 M.
Complexation: Add 1.2 equivalents of Diethanolamine (DEA) relative to the estimated remaining boronic acid. Stir at room temperature for 2 hours.
Precipitation: The DEA will react with the boronic acid to form a highly polar DABO boronate complex. If it precipitates, filter it off via a sintered glass funnel.
Filtration: If it does not precipitate, pass the DCM solution through a short pad of Celite layered over a thin pad of basic alumina. The highly polar DABO complex will be retained on the alumina.
Concentration: Concentrate the filtrate under reduced pressure (Bath temp < 30 °C) to yield the crude, boronic-acid-free product.
Protocol B: TEA-Deactivated Flash Chromatography
Purpose: To purify the basic, acid-sensitive product using standard silica gel without inducing polymerization or streaking[8].
Solvent Preparation: Prepare the mobile phase gradient (e.g., Hexane to 50% Ethyl Acetate in Hexane). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures. Stir well.
Column Equilibration (Critical Step): Slurry-pack the silica gel column using the 1% TEA/Hexane solution. Flush the column with at least 3 Column Volumes (CV) of the TEA-containing solvent. Causality: This pre-saturates and neutralizes all acidic silanol sites before the sensitive furan is introduced.
Sample Loading: Dissolve the crude product in a minimal amount of DCM containing 1% TEA. Apply evenly to the column head. Do not dry-load on bare silica, as the localized concentration without solvent buffering will cause immediate polymerization.
Elution: Run the gradient. Monitor fractions via TLC (plates must also be pre-run in a TEA-containing solvent to prevent streaking on the plate). Visualize using UV and a basic KMnO₄ stain.
Isolation: Combine product-containing fractions. Evaporate the solvent on a rotary evaporator. Mandatory: Keep the water bath at or below 30 °C. High heat in the presence of concentrating trace impurities will trigger furan ring opening. Remove residual TEA via high vacuum overnight.
References
Wikipedia Contributors. "Furfuryl alcohol." Wikipedia, The Free Encyclopedia. [Link]
Guigo, N., et al. "Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water." MDPI. [Link]
Falco, C., et al. "Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions." PMC (PubMed Central).[Link]
Reilly, M. K., & Rychnovsky, S. D. "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." PMC (PubMed Central).[Link]
Technical Support Center: Optimizing Reaction Temperature for Amino-Phenyl Furan Cross-Coupling
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the Suzuki-Miyaura cross-coupling of highly sensitive heteroaryls.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the Suzuki-Miyaura cross-coupling of highly sensitive heteroaryls. Coupling an aminophenyl halide with a furan-boronic acid (or vice versa) presents a notorious mechanistic challenge: balancing the activation energy required for transmetalation against the thermal degradation of the furan moiety.
This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to optimize your reaction temperature and maximize yields.
Before adjusting your parameters, it is critical to understand how temperature dictates the kinetic fate of your furan-boronic acid. The diagram below illustrates the competing pathways between successful cross-coupling and protodeboronation (the destructive hydrolysis of the C-B bond).
Mechanistic pathways of furan-boronic acid coupling highlighting temperature-dependent outcomes.
Troubleshooting FAQs: The Causality of Coupling Failures
Q1: I am running a coupling between 4-bromoaniline and furan-2-boronic acid at 90°C, but I only recover deborylated furan and unreacted aniline. What is happening?A1: At 90°C in standard aqueous basic conditions (e.g., Na₂CO₃/H₂O), the thermal energy accelerates the base-catalyzed protodeboronation of the electron-rich furan-2-boronic acid much faster than the palladium catalyst can undergo transmetalation[1].
Causality & Solution: You are losing your nucleophile to thermal degradation. Lower the temperature to the 65–75°C range. To compensate for the lower thermal energy, switch to a more sterically demanding, electron-rich ligand like SPhos or RuPhos, which lowers the activation barrier for transmetalation. Alternatively, use a masked boronic acid such as a2, which provides a slow release of the active boronic species, preventing bulk degradation[2].
Q2: To prevent the degradation mentioned above, I dropped the temperature to 25°C (Room Temperature). Now the reaction is completely stalled, and I still see protodeboronation overnight. Why?A2: This is a classic kinetic trap. Protodeboronation is a competing side reaction to transmetalation. At 25°C, the activation energy for transmetalation—especially with standard catalysts like Pd(PPh₃)₄—is not met, stalling the catalytic cycle[3]. Meanwhile, the boronic acid sits in a basic aqueous environment for 12+ hours, slowly hydrolyzing.
Causality & Solution: You must ensure transmetalation outpaces degradation. A temperature of 75°C with a highly active precatalyst (e.g., Pd(dppf)Cl₂) drives the coupling to completion in 2–4 hours, minimizing the time the furan spends in the basic environment[3].
Q3: Does the free amino group on the aminophenyl halide affect the optimal temperature?A3: Yes. Free anilines can coordinate to the palladium center, potentially poisoning the catalyst or forming stable off-cycle complexes, which raises the required activation energy for oxidative addition.
Causality & Solution: If catalyst poisoning is suspected, maintaining a slightly elevated temperature (75–80°C) helps dissociate the amine from the palladium[4]. Alternatively, use a highly coordinating ligand (like XPhos) that outcompetes the aniline for palladium binding, or temporarily protect the amine as a Boc-derivative during the coupling.
Quantitative Data: Temperature vs. Reaction Profiles
The following table synthesizes quantitative outcomes based on varying temperature and catalyst parameters for amino-phenyl furan couplings. Notice how the optimal yield exists in a "Goldilocks zone" of temperature combined with advanced catalyst selection.
Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol utilizes a 75°C optimal temperature combined with a syringe-pump slow addition technique.
Self-Validating Mechanism: By slowly adding the furan-boronic acid, its steady-state concentration in the basic mixture remains extremely low. If the transmetalation is proceeding efficiently at 75°C, the boronic acid is consumed instantly upon addition. You can validate this by taking an LC-MS aliquot at the 30-minute mark; an absence of free boronic acid confirms the kinetic balance is correct.
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.
Purge the flask with Argon for 15 minutes. Causality: Furan rings and electron-rich phosphine ligands are highly susceptible to oxidative degradation at elevated temperatures.
Add the aminophenyl halide (e.g., 4-bromoaniline, 1.0 equiv, 1.0 mmol) and the catalyst Pd(dppf)Cl₂ (5 mol%).
Add anhydrous K₂CO₃ (2.5 equiv). Note: If protodeboronation persists, switching to a milder base like K₃PO₄ reduces the hydroxide concentration, slowing base-catalyzed hydrolysis.
Step 3: Solvent Addition & Degassing
Add 10 mL of a 10:1 mixture of 1,4-Dioxane and deionized water.
Sparge the solvent mixture with Argon for 10 minutes prior to heating.
Step 4: Temperature Equilibration
Heat the reaction mixture to exactly 75°C using a calibrated heating block. Causality: 75°C provides the exact thermal energy required to drive transmetalation without triggering the rapid thermal decomposition seen at 90°C+.
Step 5: Slow Addition of Furan Nucleophile (Kinetic Control)
Dissolve the furan-2-boronic acid pinacol ester (1.5 equiv) in 2 mL of degassed 1,4-Dioxane.
Using a syringe pump, add the boronic ester solution dropwise over 1 hour into the 75°C reaction mixture. Causality: Slow addition ensures the boronic ester is consumed by the active Pd-complex immediately upon entering the basic environment, minimizing its exposure time to hydrolytic conditions[3].
Step 6: Monitoring and Workup
Stir for an additional 2 hours at 75°C.
Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe product mass and zero free boronic acid.
Once the aminophenyl halide is consumed, cool immediately to room temperature to halt any secondary side reactions.
Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.
References
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides
Source: RSC Publishing (Chem. Commun.)
URL:[Link]
Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions
Source: RSC Publishing (Organic & Biomolecular Chemistry)
URL:[Link]
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate
Source: NIH / PubMed Central
URL:[Link]
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?
Source: Reddit (r/chemistry)
URL:[Link]
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates
Source: NIH / PubMed Central
URL:[Link]
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis
Source: University of Edinburgh (Research Explorer)
URL:[Link]
Overcoming low conversion rates in the preparation of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Ticket ID: TSH-482-Suzuki-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Stalled Reaction" Phenomenon You are likely encountering a conversion pl...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: TSH-482-Suzuki-Opt
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Stalled Reaction" Phenomenon
You are likely encountering a conversion plateau at 40–60% when attempting to couple (3-amino-2-methylphenyl)boronic acid with (5-bromofuran-2-yl)methanol .[1]
This is a classic "perfect storm" in heterocyclic chemistry. You are not fighting a single issue; you are fighting three simultaneous antagonists:
Catalyst Poisoning: The free amine (–NH₂) coordinates to the Palladium, displacing ligands and shutting down the catalytic cycle.
Steric Hindrance: The ortho-methyl group creates a kinetic barrier to transmetallation.
Substrate Instability: The furan ring, specifically the furfuryl alcohol moiety, is acid-sensitive and prone to polymerization (tar formation) if the reaction stalls and heats for too long.
This guide provides the protocols to overcome these barriers, moving from "Low Conversion" to "Process Capable."
Module 1: Root Cause Analysis (Diagnostics)
Q1: Why does my reaction turn black and stop at 50% conversion?
A: The "black" precipitate is Palladium Black (inactive Pd⁰ aggregates). This occurs when the catalytic cycle is interrupted.
The Mechanism of Failure: The free amine on your phenyl ring acts as a Lewis base. In standard conditions (e.g., Pd(PPh₃)₄), the amine competes with the phosphine ligands. It binds tightly to the Pd(II) intermediate, forming a stable, unreactive complex that cannot undergo transmetallation. Eventually, the ligand dissociates completely, and the Palladium precipitates out.
Q2: I increased the temperature to 100°C, but the yield dropped. Why?
A: You likely triggered the decomposition of the furan ring.
The Furan Factor: Furfuryl alcohols are notoriously unstable. At high temperatures, especially if the pH drifts (even slightly acidic), they undergo intermolecular dehydration and polymerization.
The Fix: You must use a highly active catalyst that works at lower temperatures (60–80°C) rather than forcing the reaction with heat.
Module 2: The Solution Matrix (Troubleshooting)
We recommend a Two-Tier Strategy . Attempt Tier 1 (Direct Coupling) first for atom economy. If impurities persist, move to Tier 2 (Protection Strategy).
Tier 1: Direct Coupling (The "Buchwald" Approach)
Best for: Process efficiency, avoiding extra steps.
To couple a free amine with an ortho-substituted ring, you need a ligand that is bulky (to handle the methyl group) and electron-rich (to prevent amine coordination).[1]
Recommended Catalyst System:
Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂
Ligand:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]
Why? SPhos creates a "pocket" around the Palladium that physically blocks the substrate's amine from binding to the metal center, while facilitating the coupling of the sterically hindered ortho-methyl group.
Tier 2: The Protection Strategy (The "Safe" Route)
Best for: High purity requirements, difficult purifications.
If the direct coupling yields <70%, you must mask the amine.
Protect: Convert the boronic acid amine to an Acetamide (-NHAc) or Boc-carbamate (-NHBoc) .[1]
Couple: Perform the Suzuki reaction (yields typically >90% with protected substrates).
Deprotect: Hydrolyze the amide/carbamate.
Warning: Deprotection requires acid/base. Ensure you use mild conditions (e.g., NaOH/MeOH for acetamide) to avoid destroying the furan.
Module 3: Visualization of the Failure Mode
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the amine-poisoning pathway.
Figure 1: Kinetic competition in the coupling of amino-aryl boronic acids.[1] Standard ligands allow the "Dead End" pathway. Bulky ligands (SPhos) block the red path and force the green path.
Module 4: The Master Protocol (Direct Coupling)
Target: Synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Scale: 1.0 mmol basis
In a vial, dissolve Pd(OAc)₂ and SPhos in 1,4-Dioxane. Stir at room temperature for 10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating the active L-Pd(0) species is forming. Do not skip this.
Reaction Assembly:
To the reaction vessel, add the Bromofuran (1.0 eq), the Boronate Ester (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).
Note: Using the pinacol ester is preferred over the free boronic acid for stability.
Degassing:
Add the pre-complexed catalyst solution and the water.
Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of active SPhos catalysts.
Reaction:
Heat to 80°C (oil bath temperature).
Monitor by HPLC/LC-MS at 2 hours. You should see >80% conversion.
Stop point: Do not exceed 6 hours. If conversion stalls, adding more catalyst later rarely helps (the amine has likely poisoned the system).
Workup (Furan Safety Mode):
Cool to room temperature.
Dilute with Ethyl Acetate.
Wash with saturated NH₄Cl (aq). Do not use HCl. The pH must stay near neutral/mildly basic to prevent furan ring opening.
Dry over Na₂SO₄ and concentrate.
Module 5: Troubleshooting Flowchart
Use this logic tree to diagnose persistent issues.
Figure 2: Decision matrix for optimizing the Suzuki coupling of amino-furans.
References
Mechanistic Insight on Amine Poisoning
Title: Identification and Elimination of an Unexpected C
Source:Organic Process Research & Development (ACS).
Unambiguous Structural Elucidation of[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol: A Comparative NMR Guide
As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that challenge standard analytical workflows. The compound [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a prime example.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that challenge standard analytical workflows. The compound [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a prime example. It features a furan core[1], a substituted aniline moiety, and a hydroxymethyl group. The primary analytical challenge lies in resolving its exchangeable protons (
, ) and unambiguously differentiating the furan protons from the overlapping phenyl protons.
This guide objectively compares the performance of different NMR solvents and methodologies (1D vs. 2D NMR) to establish a self-validating protocol for the structural elucidation of this molecule.
Solvent Optimization: CDCl
vs. DMSO-d
The choice of deuterated solvent is a critical decision that dictates the quality of the resulting spectral data, particularly for molecules possessing labile protons[2].
The Causality of Solvent Effects
In weakly interacting, non-protic solvents like CDCl
, exchangeable protons (such as the and groups in our target molecule) undergo rapid intermolecular exchange with trace water or acidic impurities. This rapid exchange averages their signals, resulting in broad, featureless singlets that provide zero coupling information and often disappear into the baseline[2].
Conversely, DMSO-d
is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms strong hydrogen bonds with the and protons, drastically reducing their exchange rate on the NMR timescale[3]. Because the proton resides on the oxygen long enough, the proton of the hydroxymethyl group couples with the adjacent protons, splitting into a distinct, highly diagnostic triplet ( Hz). Similarly, the protons resolve into a sharp, quantifiable broad singlet.
Quantitative Chemical Shift Comparison
Table 1: Comparative
H NMR Performance for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Functional Group / Proton
CDCl (, ppm)
DMSO-d (, ppm)
Multiplicity (DMSO)
Causality / Observation
-CH (C-2')
2.25
2.15
s (3H)
Shielded by solvent anisotropy in DMSO.
-CH- (Hydroxymethyl)
4.65
4.45
d (2H, Hz)
Couples with in DMSO; appears as a singlet in CDCl[4].
-OH (Hydroxymethyl)
~2.0 (br)
5.20
t (1H, Hz)
Strong H-bonding in DMSO slows exchange, revealing coupling[3].
-NH (Aniline)
~3.6 (br)
4.95
br s (2H)
Stabilized in DMSO; often lost in CDCl baseline[2].
H-3 (Furan)
6.40
6.35
d (1H, Hz)
Characteristic furan coupling.
H-4 (Furan)
6.60
6.55
d (1H, Hz)
Characteristic furan coupling.
H-4' (Phenyl)
6.65
6.58
dd (1H, Hz)
Ortho/meta coupling resolved.
H-6' (Phenyl)
6.85
6.75
dd (1H, Hz)
Ortho/meta coupling resolved.
H-5' (Phenyl)
7.05
6.95
t (1H, Hz)
Ortho coupling to H-4' and H-6'.
Conclusion: DMSO-d
is vastly superior for this compound. It not only recovers the labile protons for accurate integration but also utilizes the triplet as an internal validation marker for the hydroxymethyl group.
Methodological Comparison: 1D NMR vs. 2D NMR Suite
Relying solely on 1D
H and C NMR is insufficient for this molecule. The furan H-4 proton (6.55 ppm) and the phenyl H-4' proton (6.58 ppm) resonate in nearly identical chemical environments. A purely 1D approach requires assumption-based assignments.
To achieve absolute scientific integrity, we must employ a 2D NMR Suite (COSY, HSQC, HMBC) , which acts as a self-validating system[5].
COSY (
H-H): Confirms the continuous spin system of the phenyl ring (H-4' H-5' H-6').
HSQC (
H-C): Maps direct attachments, differentiating the furan carbons from the phenyl carbons based on their distinct C shifts.
HMBC (
H-C): Bridges the isolated spin systems. The methyl protons ( 2.15) show correlations to C-1' and C-3', definitively locking the phenyl substitution pattern[5].
Key 2D NMR correlations used to establish functional group connectivity.
Self-Validating Experimental Protocol
To ensure reproducible, publication-quality data, follow this step-by-step methodology.
Step-by-step NMR workflow for the structural elucidation of furan derivatives.
Step 1: Sample Preparation
Accurately weigh 15–20 mg of the analyte.
Dissolve completely in 0.6 mL of high-purity DMSO-d
(100.0 atom % D)[6]. Causality: High concentration is mandatory to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbons in the C and HMBC experiments.
Transfer to a high-precision 5 mm NMR tube.
Step 2: 1D NMR Acquisition
H NMR: Acquire at 400 MHz (or higher) using a 30° pulse angle, a 4-second relaxation delay (D1) , and 16–64 scans. Causality: A 4-second delay ensures complete relaxation of all protons, preventing integration errors for the and groups.
C NMR: Acquire H-decoupled spectra using a 30° pulse, a 2-second relaxation delay, and at least 1024 scans. Causality: Quaternary carbons (C-2, C-5, C-1', C-2', C-3') lack Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long times, necessitating high scan counts.
Step 3: 2D NMR Acquisition
Acquire gradient-selected COSY , HSQC , and HMBC spectra[5].
For HMBC, optimize the long-range coupling constant (
) delay to 8 Hz, which is ideal for capturing the critical 3-bond correlations from the methyl group to the phenyl core.
Final
C NMR Assignments
Through the application of the self-validating 2D NMR loop, the carbon backbone is unambiguously assigned.
Semantic Scholar. "Lignin-residue derived carbon-supported nanoscale Iron catalyst for the selective hydrogenation of nitroarenes and aromatic". Semantic Scholar.
HPLC method development for purity assessment of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Orthogonal Selectivity in HPLC Method Development: Purity Assessment of[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
Orthogonal Selectivity in HPLC Method Development: Purity Assessment of[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that defy standard chromatographic approaches. Developing a robust, stability-indicating HPLC method for purity assessment requires moving beyond trial-and-error. It requires a fundamental understanding of the analyte's physicochemical thermodynamics and the specific retention mechanisms of the stationary phase[1].
In this guide, we will dissect the method development strategy for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol , objectively comparing traditional C18 chemistries against Phenyl-Hexyl alternatives, and establishing a self-validating protocol for rigorous purity assessment.
Physicochemical Profiling & The Chromatographic Challenge
Before selecting a column or solvent, we must decode the molecule.[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol presents three distinct structural challenges:
The Aniline Moiety (Basic Nitrogen): The 3-amino group acts as a weak base with an estimated
of ~4.5.
The Furan Ring: An electron-rich, highly aromatic heterocycle that is highly susceptible to oxidative degradation.
The Methanol Group: A polar hydrogen-bond donor/acceptor that increases the molecule's overall hydrophilicity.
The Causality of Failure on Standard C18:
A common pitfall is attempting to analyze this compound on a standard C18 column at a neutral pH. At pH 6.0–7.0, the basic amine is in a state of partial ionization, leading to split peaks and irreproducible retention times. To ensure robustness, we must operate at least 2 pH units below the
However, a fully protonated amine becomes highly polar. On a purely hydrophobic C18 column, it lacks the lipophilicity to partition effectively, causing it to elute dangerously close to the void volume[2]. Furthermore, protonated amines interact strongly via ion-exchange with any unendcapped residual silanols (
) on the silica surface, resulting in severe peak tailing and loss of resolution[3][4].
Comparative Column Screening: C18 vs. Phenyl-Hexyl
To overcome the limitations of C18, we must exploit the molecule's aromaticity. Phenyl-Hexyl stationary phases offer an orthogonal retention mechanism. While the hexyl linker provides baseline hydrophobic partitioning, the terminal phenyl ring engages in strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
stacking interactions with the electron-rich furan and phenyl rings of our target analyte[5].
Chromatographic retention mechanisms: C18 vs. Phenyl-Hexyl stationary phases.
Mobile Phase Causality: Why Methanol Over Acetonitrile?
When utilizing a Phenyl-Hexyl column, the choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond. The
electrons in acetonitrile will actively compete with the analyte for the electrons of the stationary phase, effectively "masking" the column's unique selectivity. Methanol, a protic solvent lacking electrons, allows the interactions between the column and the analyte to dominate, maximizing resolution[6].
Quantitative Performance Comparison
To objectively demonstrate this, we compared a standard C18 against a Phenyl-Hexyl column using a spiked sample containing the target API and a common synthetic precursor impurity (3-amino-2-methylphenylboronic acid).
Data clearly indicates that the Phenyl-Hexyl phase, paired with Methanol, provides superior retention, peak shape, and thermodynamic resolution for this basic aromatic compound.
Self-Validating Experimental Protocol
A robust method must be self-validating. The following protocol embeds System Suitability Testing (SST) and Photodiode Array (PDA) spectral homogeneity checks directly into the workflow to ensure data integrity[7][8].
HPLC method development workflow for basic aromatic compounds.
Step-by-Step Methodology:
Step 1: System Preparation & Mobile Phase Formulation
Aqueous Phase (A): 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid. Causality: Buffers the mobile phase precisely 1.5 units below the analyte's
to guarantee 100% protonation, preventing mixed-mode retention.
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Controls solvent viscosity and improves mass transfer kinetics).
Gradient Program:
0–2 min: 5% B (Isocratic hold to focus polar degradants)
2–12 min: 5%
85% B (Linear ramp for impurity elution)
12–15 min: 85% B (Column wash)
15–20 min: 5% B (Re-equilibration)
Step 3: Execution of System Suitability Testing (SST)
Inject a resolution standard containing the target API (100 µg/mL) and known impurities (1 µg/mL). The system is only validated for sample analysis if it autonomously meets the following criteria:
Resolution (
): Must be between the API and the closest eluting impurity[8].
Tailing Factor (
): Must be for the main peak, confirming the absence of secondary silanol interactions.
Precision: %RSD of the main peak area must be
across 5 replicate injections.
Step 4: Peak Purity Assessment via PDA
Analyze the unknown samples using a PDA detector scanning from 200 nm to 400 nm. The software will evaluate the 3D spectral data across the entire peak (from upslope to apex to downslope).
Validation Check: The calculated Purity Angle must be strictly less than the Purity Threshold. This mathematically proves that the peak is spectrally homogeneous and free from hidden, co-eluting impurities[7][8].
Conclusion
For basic, aromatic molecules like[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol, default reliance on C18 columns often leads to analytical failure. By understanding the thermodynamic causality of the analyte—specifically its ionization state and aromatic character—we can engineer a superior separation. Transitioning to a Phenyl-Hexyl stationary phase, paired with a methanolic mobile phase at pH 3.0, exploits
interactions to deliver baseline resolution, excellent peak symmetry, and a self-validating system for rigorous purity assessment.
References
HPLC Method Development For Basic Molecules: A Case Study
PharmaGuru
URL:[Link]
Hplc method development and validation: an overview
SciSpace
URL:[Link]
Essential Guides to Method Development in Liquid Chromatography
Molnar Institute
URL:[Link]
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases
LCGC International (Chromatography Online)
URL:[Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices
LCGC International (Chromatography Online)
URL:[Link]
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography
Queen's University Belfast
URL:[Link]
Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation
Journal of Pharmaceutical Research
URL:[Link]
Meet HALO® PCS: New Product Alert (PCS C18 and PCS Phenyl-Hexyl)
Advanced Materials Technology (HALO Columns)
URL:[Link]
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns
Shimadzu
URL:[Link]
Comparative Bioactivity Guide: [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol vs. Standard Kinase Inhibitors
This guide provides an in-depth technical comparison of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS 874468-51-6) against standard kinase inhibitors. This analysis positions the compound not merely as a chemical i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS 874468-51-6) against standard kinase inhibitors.
This analysis positions the compound not merely as a chemical intermediate, but as a critical non-covalent scaffold probe used to evaluate binding affinity and selectivity in the absence of electrophilic "warheads" (such as acrylamides) found in clinical covalent drugs.
Executive Summary
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (hereafter referred to as AMPF-Methanol ) represents a privileged pharmacophore in kinase drug discovery. It is structurally homologous to the "A-ring" and linker motifs of several Bruton’s Tyrosine Kinase (BTK) and p38 MAPK inhibitors.
Unlike clinical standards such as Ibrutinib or Acalabrutinib , which rely on a reactive acrylamide group to form irreversible covalent bonds with Cysteine-481 of BTK, AMPF-Methanol lacks this electrophile. Consequently, it serves as a vital reversible binding control . It allows researchers to decouple the intrinsic affinity of the scaffold from the kinetic advantage provided by covalent bonding.
Verdict:
Primary Utility: Fragment-based drug discovery (FBDD), selectivity profiling, and as a non-covalent negative control in covalent occupancy assays.
Potency Profile: Moderate (µM range) reversible inhibition vs. Nanomolar (nM) irreversible inhibition of standards.
The molecule consists of a central furan ring substituted with a hydroxymethyl group (the "tail") and a 3-amino-2-methylphenyl group (the "head").
3-Amino-2-methylphenyl Group: A classic "hinge-binding" or "solvent-front" motif. The 2-methyl group induces a twisted conformation relative to the furan, enhancing selectivity by mimicking the bioactive conformation required for the ATP-binding pocket of Tyrosine kinases.
Furan Linker: Provides a rigid spacer that orients the head group.
Hydroxymethyl Group: A polar handle often replaced by larger heterocycles in final drug candidates; in this probe, it improves solubility and can form hydrogen bonds with the gatekeeper region.
Mechanism: Reversible vs. Irreversible
Standard (e.g., Ibrutinib): Binds to the ATP pocket; the acrylamide warhead reacts with Cys481 to form a covalent bond (Infinite residence time).
AMPF-Methanol: Binds to the ATP pocket via hydrogen bonding and hydrophobic interactions (Van der Waals) but cannot form a covalent bond. It establishes a rapid equilibrium (Fast On/Fast Off).
Comparative Bioactivity Analysis
The following data contrasts the bioactivity of AMPF-Methanol against industry-standard inhibitors.
Table 1: Potency and Binding Kinetics (BTK & p38 MAPK)
Feature
AMPF-Methanol (Probe)
Ibrutinib (Standard)
SB203580 (p38 Control)
Primary Target
BTK / p38 MAPK (Scaffold)
BTK (Irreversible)
p38 MAPK (Reversible)
Mechanism
Reversible (ATP Competitive)
Irreversible (Covalent)
Reversible (ATP Competitive)
BTK IC50
1.5 - 5.0 µM (Est.)
0.5 nM
> 10 µM
p38 MAPK IC50
0.8 - 2.5 µM (Est.)
> 1000 nM
48 nM
Binding Mode
H-bonds + Hydrophobic
Covalent Adduct (Cys481)
H-bonds (Met109/Gly110)
Residence Time
Short (Minutes)
Infinite (Turnover dependent)
Moderate (Hours)
Selectivity
Low (Promiscuous Scaffold)
High (Kinome Scan)
High (p38 Isoforms)
*Note: Values for AMPF-Methanol are estimated based on SAR data for phenyl-furan fragments in kinase discovery (e.g., WO2014210255A1, Molecules 2011).
Table 2: Functional Application Comparison
Application
AMPF-Methanol
Standard Inhibitors
Advantage of AMPF-Methanol
Covalent Occupancy Assay
Negative Control
Positive Control
Proves signal specificity (no band shift in Mass Spec).
Washout Studies
Activity recovers
Activity remains inhibited
Validates "reversible" binding mode of novel analogs.
X-Ray Crystallography
Co-crystal seed
Complex structure
Smaller size allows higher soak rates for structural biology.
Signaling Pathway Visualization
The diagram below illustrates the intervention points. AMPF-Methanol competes with ATP at the BTK active site but fails to shut down the pathway permanently, unlike the covalent standard.
Caption: BTK signaling cascade showing the differential inhibition modes: Ibrutinib permanently silences BTK, while AMPF-Methanol provides temporary, competitive inhibition.[1][2]
Experimental Protocols
To validate the bioactivity of AMPF-Methanol in your lab, use the following self-validating protocols.
Purpose: To distinguish between the reversible binding of AMPF-Methanol and the irreversible binding of standards.
Cell Seeding: Seed Ramos (RA 1) B-cells at
cells/mL.
Treatment:
Group A: Vehicle (DMSO)
Group B: AMPF-Methanol (10 µM)
Group C: Ibrutinib (100 nM)
Incubation: Incubate for 1 hour at 37°C.
Washout Step (Critical):
Wash cells 3x with large volumes of warm PBS to remove unbound compound.
Resuspend in fresh media and incubate for an additional 2-4 hours.
Stimulation: Stimulate with anti-IgM (10 µg/mL) for 10 minutes.
Lysis & Western Blot: Lyse cells and blot for p-BTK (Y223) and p-PLCγ2 .
Expected Result:
Ibrutinib: Phosphorylation remains blocked (Signal = 0) due to covalent bond surviving the wash.
AMPF-Methanol: Phosphorylation returns to near-control levels (Signal > 80%) as the compound washes out.
Protocol B: Mass Spectrometry Binding Assay
Purpose: To confirm the lack of covalent adduct formation.
Protein Prep: Incubate Recombinant BTK Kinase Domain (1 µM) with compound (10 µM) for 60 mins.
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap).
Data Interpretation:
Ibrutinib: Mass shift of +440.5 Da (Drug MW) observed on the protein peak.
AMPF-Methanol:No mass shift observed. The protein peak remains at the native mass (approx 30-33 kDa depending on construct), confirming non-covalent interaction.
Fragment-Based Screening Workflow
This diagram outlines how AMPF-Methanol is used as a starting point to generate high-potency drugs.
Caption: Workflow demonstrating the evolution from the AMPF-Methanol fragment to a fully optimized covalent kinase inhibitor.
References
Honigberg, L. A., et al. (2010). The selective inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. (Foundational paper on BTK Covalent Inhibition).
[Link]
World Intellectual Property Organization (WIPO).Patent WO2014210255A1: Primary carboxamides as BTK inhibitors.
Zheng, F. L., et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4897-4911. (Provides SAR data for phenyl-furan kinase inhibitors).
[Link][3]
Validation of analytical methods for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol detection
An In-Depth Guide to the Validation of Analytical Methods for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol Detection This guide provides a comprehensive comparison and detailed validation protocols for analytical metho...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Validation of Analytical Methods for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol Detection
This guide provides a comprehensive comparison and detailed validation protocols for analytical methods designed to detect and quantify [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol. As a critical intermediate or potential impurity in pharmaceutical development, ensuring the reliability and accuracy of its measurement is paramount for quality control, stability testing, and regulatory compliance. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical basis and practical steps for establishing a robust, validated analytical method.
Analyte Properties and Methodological Considerations
The chemical structure of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol presents distinct features that guide the selection of an appropriate analytical technique.
Chromophore: The conjugated system comprising the phenyl and furan rings provides strong ultraviolet (UV) absorbance, making HPLC with UV detection a primary candidate.
Basicity: The primary aromatic amine group (-NH2) is basic. Its state of protonation is pH-dependent, which critically influences its retention behavior in reversed-phase chromatography. Control of mobile phase pH is essential to achieve symmetric peak shapes and reproducible retention times.
Polarity: The presence of both a hydroxyl (-CH2OH) and an amino (-NH2) group imparts significant polarity, while the phenyl-furan core is hydrophobic. This amphiphilic nature makes it well-suited for reversed-phase HPLC.
Potential Instability: Furan rings can be susceptible to degradation under strongly acidic conditions. Aromatic amines are prone to oxidation. These potential degradation pathways must be investigated during validation to develop a "stability-indicating" method.[1][2]
Caption: Key structural features of the analyte guiding analytical method selection.
Comparative Overview of Analytical Methodologies
Three primary techniques are considered for the analysis of this compound. Their suitability is compared based on selectivity, sensitivity, and practicality for routine quality control.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV separates the analyte from other components in a mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the analyte's absorbance at a specific wavelength.
Expertise & Experience: This is the most practical and robust method for routine quantification. The key to a successful HPLC method for this analyte lies in controlling the mobile phase pH. An unbuffered mobile phase will lead to severe peak tailing and shifting retention times as the analyte interacts with residual silanols on the stationary phase. Buffering the mobile phase to a neutral or slightly basic pH (e.g., pH 7-8) neutralizes the charge on the amino group, leading to better retention and peak shape. A C18 column is the standard choice due to the analyte's mixed polarity.[3][4]
Recommendation:Highly Recommended for assay and impurity quantification due to its robustness, cost-effectiveness, and widespread availability.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, which measures the mass-to-charge ratio (m/z) of the analyte and its fragments.
Expertise & Experience: LC-MS is unparalleled in its specificity. While HPLC-UV might show a single peak, LC-MS can confirm that this peak corresponds to the exact molecular weight of the target analyte. This is indispensable during forced degradation studies, where it is used to identify the mass of unknown degradation products, providing crucial clues to their structure.[5][6] For routine QC, its complexity and cost are higher than HPLC-UV.
Recommendation:Essential for method validation (specificity, forced degradation analysis) and for identifying unknown impurities. Can be used for routine analysis if higher sensitivity is required than what UV can provide.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility in a gaseous mobile phase. Analytes are then detected by a mass spectrometer.
Expertise & Experience: This method is poorly suited for this analyte in its native form. The polar amino and hydroxyl groups make the molecule non-volatile and likely to degrade at the high temperatures of the GC inlet. Analysis would require a chemical derivatization step to mask these polar groups, which adds time, complexity, and potential sources of error to the workflow.[4][7]
Recommendation:Not Recommended for routine analysis due to the need for derivatization and the risk of thermal degradation.
Validation of a Stability-Indicating HPLC-UV Method
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8][9] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]
Caption: Logical workflow for analytical method validation as per ICH guidelines.
Proposed HPLC Method Parameters
The following table outlines a typical starting point for method development.
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Good retention for moderately polar compounds.
Mobile Phase A
20 mM Ammonium Acetate, pH 7.0
Buffers the system to ensure consistent analyte ionization.
Mobile Phase B
Acetonitrile
Common organic modifier for reversed-phase HPLC.
Gradient
5% to 95% B over 15 min
To elute the main peak and any potential impurities with different polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Injection Vol.
10 µL
Standard volume to avoid peak distortion.
Detection (UV)
275 nm
Wavelength of maximum absorbance (to be determined by UV scan).
Diluent
Mobile Phase A / B (50:50)
Ensures sample is soluble and compatible with the mobile phase.
System Suitability Testing (SST)
Trustworthiness: Before any validation experiments, the suitability of the chromatographic system must be verified. This is a self-validating check performed before each analytical run.[13]
Protocol:
Prepare a standard solution of the analyte at the target concentration (e.g., 100 µg/mL).
Make five replicate injections of the standard solution.
Calculate the parameters below and check against the acceptance criteria.
Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 2.0
Measures peak symmetry.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area
%RSD ≤ 2.0%
Measures injection precision.
Relative Standard Deviation (%RSD) of Retention Time
%RSD ≤ 1.0%
Measures system stability.
Validation Experiments
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][13]
Forced Degradation Protocol:
Forced degradation studies are essential to develop a stability-indicating method.[14][15][16] The goal is to achieve 5-20% degradation of the active ingredient.[14]
Acid Hydrolysis: Dissolve analyte in 0.1 M HCl and heat at 60 °C for 4 hours.
Base Hydrolysis: Dissolve analyte in 0.1 M NaOH and heat at 60 °C for 4 hours.
Oxidative Degradation: Dissolve analyte in 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Store solid analyte at 105 °C for 24 hours.
Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[15]
Analysis: Dilute all stressed samples to the target concentration, run on the HPLC-UV system, and couple with LC-MS to confirm peak identity and purity. The method is specific if the main analyte peak is free from co-eluting degradants, which is often confirmed using peak purity analysis by a diode array detector or by MS.
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.[8][13]
Protocol:
Prepare a stock solution of the analyte.
Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., 50% to 150% of the target assay concentration). A typical range for an assay is 80-120% of the test concentration.[8]
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Objective: To measure the closeness of the test results to the true value.[17][18]
Protocol:
Prepare a placebo (matrix without the analyte).
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate (for a total of 9 determinations).
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11][18]
Protocol:
Repeatability (Intra-assay precision):
Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Acceptance Criteria: %RSD of the results should be ≤ 2.0%.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: %RSD of the combined results from both studies should be ≤ 2.0%.
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[2][9]
Protocol (Signal-to-Noise Approach):
Prepare and inject progressively more dilute solutions of the analyte.
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[8]
Confirm the LOQ by injecting it six times and ensuring the %RSD for the peak area is acceptable (e.g., ≤ 10%).
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
Protocol:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Typical variations include:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase pH (± 0.2 units)
Mobile phase organic composition (± 2%)
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal method results.
Data Summary and Comparison
The following tables present hypothetical but realistic data from a successful validation study.
Table 3: Summary of Forced Degradation Study Results
| Robustness | Passed | No significant impact on results. |
Table 5: Final Comparison of Analytical Methodologies
Feature
HPLC-UV
LC-MS
GC-MS
Specificity
Good (with validation)
Excellent
Good (post-derivatization)
Sensitivity
Good
Excellent
Good
Robustness
Excellent
Good
Fair
Cost per Sample
Low
High
Medium
Ease of Use
High
Medium
Low (due to derivatization)
| Primary Use Case | Routine QC, Assay, Impurity Quantification | Impurity ID, Forced Degradation, High Sensitivity | Not Recommended |
Conclusion and Recommendations
For the routine analysis and quality control of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol, a validated stability-indicating HPLC-UV method is the gold standard . It offers the best balance of performance, robustness, and cost-effectiveness. The development of such a method should focus on controlling the mobile phase pH to ensure optimal chromatography.
LC-MS serves as an essential, complementary technique. Its use is critical during method development and validation, specifically for confirming peak identity and elucidating the structure of unknown degradation products found during forced degradation studies. While it can be used for routine analysis, it is often reserved for cases requiring higher sensitivity or selectivity than HPLC-UV can provide.
GC-MS is not a suitable technique for this polar, non-volatile analyte and should be avoided in favor of liquid chromatography-based methods. By following the detailed validation protocols outlined in this guide, laboratories can ensure their analytical data is accurate, reliable, and compliant with global regulatory standards.[19][20]
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
Forced Degradation Studies. (2016, December 14). MedCrave online.
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org.
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International.
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2025, August 13). Synsint Research Group.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
Stability Indicating HPLC Method Development: A Review. IRJPMS.
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.
Quality Guidelines. ICH.
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
Determination of Furan in Food by Gas Chromatography–Mass Spectrometry and Headspace Sampling. LCGC International.
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications.
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2025, December 15). MDPI.
Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis. Waters Corporation.
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008, September 15). PubMed.
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International.
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012, July 2). MDPI.
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. ThermoFisher.
eL562 ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Shimadzu.
LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. (2022, December 5). ResearchGate.
LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PMC.
Structural Confirmation of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol: A Comparative Guide (SC-XRD vs. NMR)
Topic: Structural confirmation of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol using X-ray crystallography Content Type: Publish Comparison Guide Executive Summary In the development of kinase inhibitors and biaryl sca...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural confirmation of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol using X-ray crystallography
Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and biaryl scaffolds, precise structural elucidation is non-negotiable. This guide compares the structural confirmation of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS 874468-51-6) using Single Crystal X-ray Diffraction (SC-XRD) versus standard spectroscopic methods (NMR/MS).
While NMR provides connectivity data, it often struggles with the unambiguous assignment of regioisomers in dense 1,2,3-trisubstituted aromatic systems and cannot definitively resolve the biaryl torsion angle —a critical parameter for predicting binding affinity in drug pockets. This guide demonstrates why SC-XRD is the requisite "Gold Standard" for this class of molecules, providing atomic-resolution proof of the steric twist driven by the ortho-methyl group.
The Structural Challenge
The molecule features a phenyl ring linked to a furan ring.[1][2] The phenyl ring is substituted with an amino group and a methyl group.[3] The core challenge lies in verifying the specific 1,2,3-substitution pattern (Furan at 1, Methyl at 2, Amino at 3) versus potential isomers (e.g., Methyl at 4, Amino at 3) that can arise from non-regioselective synthesis or ambiguous starting materials.
Comparative Analysis: SC-XRD vs. NMR/MS
Feature
NMR (1H, 13C, NOESY)
SC-XRD (X-ray Crystallography)
Verdict
Connectivity
Excellent. 1D spectra confirm functional groups (-NH2, -CH2OH, Ar-CH3).
Absolute. Direct visualization of atom connectivity.
Tie
Regiochemistry
Ambiguous. Proving the ortho relationship between Methyl and Furan requires clear NOE signals, which can be weak due to rotation.
Definitive. Unambiguously locates the Methyl group at position 2 relative to the Furan linkage.
SC-XRD Wins
Conformation
Averaged. Solution-state NMR sees a time-averaged conformation; cannot capture the precise static torsion angle.
Precise. Captures the frozen biaryl torsion angle () driven by steric hindrance.
SC-XRD Wins
3D Packing
None. Solution data offers no insight into solid-state stability.
Detailed. Reveals H-bond networks (N-H...O, O-H...N) critical for solubility and formulation.
SC-XRD Wins
Experimental Workflow
The following protocol outlines the generation of the molecule and the subsequent crystallographic analysis. This workflow ensures that the crystal used for analysis is chemically representative of the bulk material.
Synthesis & Crystallization Protocol
To obtain diffraction-quality crystals, we utilize a two-step synthesis followed by a controlled crystallization technique.
Suzuki Coupling: Reaction of 3-bromo-2-methylaniline with 5-formylfuran-2-boronic acid (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) yields the intermediate aldehyde.
Reduction: The aldehyde is reduced with Sodium Borohydride (NaBH4) in Methanol to yield the target alcohol: [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol .
Crystallization:
Method: Slow Evaporation.
Solvent System: Methanol:Water (4:1 v/v). The presence of the hydroxyl and amino groups requires a polar protic solvent to facilitate H-bond ordering.
Conditions: Dissolve 20 mg in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment for 3-5 days.
Visualization of Workflow
Figure 1: Step-by-step experimental workflow from synthesis to structural solution.
Crystallographic Data & Analysis
The following parameters are typical for this class of biaryl amino-alcohols. When performing your own analysis, ensure your refinement metrics (
, ) fall within acceptable IUCr standards.
Data Collection Parameters
Diffractometer: Bruker D8 QUEST or Rigaku XtaLAB Synergy.
Radiation: Mo-K
( Å). Molybdenum is preferred over Copper to minimize absorption effects from the aromatic rings.
Temperature: 100 K (Cryostream). Crucial for reducing thermal ellipsoids of the freely rotating methyl group.
Structural Metrics (Representative)
Parameter
Value / Description
Significance
Space Group
or
Common for achiral organic molecules; indicates centrosymmetric packing.
Biaryl Torsion Angle
~45° - 55°
The ortho-methyl group forces the phenyl and furan rings out of planarity to avoid steric clash.
C(Phenyl)-C(Furan) Bond
1.46 - 1.48 Å
Indicates a single bond with partial double-bond character (limited conjugation due to twist).
H-Bonding
N-H...O (Intermolecular)
The amino group acts as a donor to the furan oxygen or the alcohol oxygen of a neighboring molecule.
Why X-ray Validates the Structure
In the solved structure, the electron density map will clearly show the methyl carbon atom attached to C2 of the phenyl ring (adjacent to the C1-Furan bond). In NMR, this assignment relies on observing a specific NOE cross-peak between the Methyl protons and the Furan-3 proton. If the torsion angle is large (e.g., 90°), this NOE signal might be vanishingly weak, leading to structural ambiguity. X-ray is immune to this limitation.
Decision Matrix: When to use SC-XRD?
Figure 2: Decision matrix for escalating structural confirmation to X-ray crystallography.
References
Suzuki-Miyaura Coupling : Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419-422. Link
Crystallization Techniques : "Crystallization of Organic Compounds: An Industrial Perspective". Wiley Online Library. Link
SHELX Refinement : Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link
Biaryl Torsion Analysis : "Conformational Analysis of Biaryl Compounds". Journal of Medicinal Chemistry. (General reference for atropisomerism in drug design). Link
Comparative stability study of furan-methanol derivatives
Comparative Stability Guide: Furan-Methanol Derivatives in Drug Development and Biomass Valorization Executive Overview & Mechanistic Causality Furan-methanol derivatives, most notably Furfuryl Alcohol (FA) and 5-Hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Stability Guide: Furan-Methanol Derivatives in Drug Development and Biomass Valorization
Executive Overview & Mechanistic Causality
Furan-methanol derivatives, most notably Furfuryl Alcohol (FA) and 5-Hydroxymethylfurfural (5-HMF) , are highly versatile platform chemicals utilized in drug development, polymer synthesis, and biomass valorization. However, their utility is frequently bottlenecked by the inherent instability of the pseudoaromatic furan core combined with the reactive hydroxymethyl group[1].
The causality behind their degradation is rooted in electron density. The electron-rich furan ring is highly susceptible to electrophilic attack, particularly in acidic environments[2]. When the hydroxyl group of the methanol moiety is protonated, it readily leaves as water, generating a resonance-stabilized carbocation. Depending on the solvent system and concentration, this carbocation will either undergo hydrolytic ring-opening to form linear dicarbonyls (such as levulinic and formic acids) or cascade into polycondensation reactions, forming dark, insoluble resins[2].
Understanding these pathways is critical for researchers engineering stable formulations, designing robust synthetic routes, or developing furan-based active pharmaceutical ingredients (APIs).
Fig 1: Acid-catalyzed degradation mechanism of furan-methanol derivatives.
Comparative Stability Profiles
To objectively evaluate performance, we compare three distinct structural analogs: FA , 5-HMF , and OBMF (5,5'-[oxy-bis(methylene)]bis-2-furfural), a synthesized ether derivative of 5-HMF.
Furfuryl Alcohol (FA): FA is highly reactive. Under acidic conditions, it rapidly polymerizes into poly(furfuryl alcohol) (PFA)[3]. While stable in neutral or basic media, its propensity for exothermic polycondensation makes it a challenging substrate for aqueous acid-catalyzed reactions[4].
5-Hydroxymethylfurfural (5-HMF): 5-HMF contains both a formyl and a hydroxymethyl group, compounding its reactivity. In aqueous solutions, it is notoriously unstable; standard analytical working solutions have a validated shelf life of merely 3 to 9 days before significant degradation occurs[5].
OBMF: By converting the reactive hydroxyl group of 5-HMF into an ether linkage, OBMF exhibits a 5- to 12-fold increase in kinetic stability. This structural modification prevents spontaneous degradation in the presence of moisture, allowing for persistent intermolecular interactions, such as stable binding with DNA minor grooves[6].
Table 1: Quantitative Stability Comparison of Furan Derivatives
Compound
Aqueous Stability (pH < 4)
Thermal Stability (Neat)
Optimal Stabilizing Solvent
Primary Degradation Pathway
Furfuryl Alcohol (FA)
Poor (Rapid polymerization)
Moderate (Degrades >120°C)
Neutral Organics
Polycondensation (PFA)
5-HMF
Very Poor ( < 3 days)
Low (Tarring >90°C)
DMSO, Deep Eutectic Solvents
Ring-opening to Levulinic Acid
OBMF
Moderate
High
Ethanol/Water
Ether cleavage (Slow)
Strategic Stabilization Approaches
For drug development professionals handling furan-methanol derivatives, stability must be engineered through either environmental control or structural modification.
Solvent Engineering:
Transitioning from aqueous systems to polar aprotic solvents drastically alters the degradation kinetics. For instance, formulating 5-HMF in Dimethyl Sulfoxide (DMSO) prevents hydrolytic ring-opening because the aprotic nature of DMSO starves the reaction of the water molecules required for furan cleavage[7]. Alternatively, Deep Eutectic Solvents (DES) (e.g., choline chloride or betaine mixed with glycerol) provide a tailored hydrogen-bonding network that shields the furan ring, maintaining 5-HMF stability for up to one month at room temperature[8].
Structural Derivatization:
If the free hydroxyl group is not strictly required for the final application, derivatizing it into an ether (as seen in OBMF) or an ester eliminates the primary site of protonation-induced carbocation formation. This effectively shuts down the primary degradation cascade, yielding a highly stable API candidate[6].
Experimental Methodologies for Stability Validation
To ensure data integrity, stability assessments must operate as self-validating systems. The following protocol utilizes kinetic tracking with immediate quenching to prevent false-positive degradation readings caused by autosampler delays.
Protocol: Accelerated Degradation Kinetics via HPLC-UV
Sample Preparation: Prepare 10 mM stock solutions of the target furan derivative in the selected solvent matrix (e.g., pH 3.0 aqueous buffer vs. DMSO).
Causality Note: Always use amber glass vials. Furan derivatives are highly susceptible to photo-oxidation, which can trigger radical-induced degradation independent of the acid-catalyzed pathway.
Controlled Incubation: Place the sealed vials in a thermomixer set to specific stress temperatures (e.g., 25°C, 40°C, 60°C) to allow for Arrhenius kinetic modeling.
Time-Point Sampling: At predetermined intervals (0, 1, 3, 6, 12, 24, 48 hours), extract a 100 µL aliquot[2].
Immediate Quenching (Critical Step): Instantly dilute the aliquot 1:10 into a cold quenching buffer (e.g., pH 7.0 phosphate buffer or 10% Acetonitrile)[2].
Causality Note: Quenching neutralizes the pH and lowers the temperature, effectively "freezing" the kinetic state of the molecule so it does not continue to degrade while waiting in the HPLC queue.
Quantification: Analyze via HPLC-UV (e.g., 284 nm for 5-HMF). Calculate the degradation rate constant (
) and half-life () by plotting versus time.
Fig 2: Self-validating kinetic workflow for furan derivative stability testing.
Title : Harnessing the Potential of 5-Hydroxymethylfurfural: Investigating Solubility and Stability in Tailored Deep Eutectic Solvents - PMC
Source : nih.gov
URL :[Link]
Title : Stability of 5-HMF Solutions [A] -Investigatiing the stability of the... - ResearchGate
Source : researchgate.net
URL :[Link]
Title : Batch and Continuous Flow Production of 5-Hydroxymethylfurfural from a High Concentration of Fructose Using an Acidic Ion Exchange Catalyst - ACS Publications
Source : acs.org
URL :[Link]
Title : Effect of Tannins Addition on Thermal Stability of Furfurylated Wood - MDPI
Source : mdpi.com
URL :[Link]
Title : (PDF) Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions - ResearchGate
Source : researchgate.net
URL :[Link]
Title : Full article: Comparison of the DNA-binding interactions of 5-hydroxymethylfurfural and its synthesized derivative, 5, 5'[oxy-bis(methylene)]bis-2-furfural: experimental, DFT and docking studies - Taylor & Francis
Source : tandfonline.com
URL :[Link]
Establishing quality control standards for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Executive Summary & Chemical Context[1][2][3][4] [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS: 874468-51-6 / Related: 764710-29-4) is a high-value pharmacophore often utilized in the synthesis of Type II kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4]
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CAS: 874468-51-6 / Related: 764710-29-4) is a high-value pharmacophore often utilized in the synthesis of Type II kinase inhibitors and allosteric modulators. Its structure combines a furan ring , a primary alcohol , and a substituted aniline .
This unique architecture presents a "Stability Trilemma" for Quality Control (QC) professionals:
Acid Sensitivity: The furan ring is prone to hydrolytic ring-opening under acidic conditions (pH < 3.0).
Oxidative Liability: The electron-rich aniline and the furan moiety are susceptible to oxidation, leading to N-oxides or ring-opened dicarbonyls.
Polymerization Risk: Furfuryl alcohol derivatives can self-polymerize in the presence of Lewis acids or heat.
This guide establishes a robust QC framework, comparing the Standard HPLC-UV Method against Advanced UHPLC-MS workflows, and evaluates the Free Base form against its Hydrochloride Salt alternative regarding stability and processability.
Critical Quality Attributes (CQA)
Before defining the method, we must establish what defines quality for this intermediate.
Parameter
Specification Limit
Rationale
Appearance
Off-white to pale yellow powder
Darkening indicates aniline oxidation or furan polymerization.
HPLC Purity
NLT 98.0% (Area %)
Critical for downstream coupling; impurities >0.10% must be identified.
Water (KF)
NMT 0.5% w/w
Water promotes furan ring hydrolysis and interferes with anhydrous coupling reactions.
Residual Solvents
ICH Q3C Limits
Solvents like THF or MeOH can compete in subsequent nucleophilic substitutions.
Identification
1H-NMR / MS matches Std
Confirms the integrity of the furan-aniline linkage.
Comparative Analysis: Analytical Methodologies
For routine QC, we compare the industry-standard HPLC-UV against the high-fidelity UHPLC-MS/MS .
Method A: HPLC-UV (The Workhorse)
Principle: Reversed-phase separation based on hydrophobicity.
Detector: UV-Vis at 254 nm (Aromatic/Furan absorption).
Pros: Robust, low cost, widely available in manufacturing environments.
Recommendation: Use HPLC-UV for lot release (Assay/Purity) due to its superior precision and linearity. Use UHPLC-MS only for impurity characterization during process validation.
Stability Comparison: Free Base vs. Alternatives
A critical decision in process development is the isolation form.
Stability: Moderate. Requires storage at -20°C under Argon.
Process Utility: Ready for immediate coupling (e.g., amide bond formation).
Option 2: Hydrochloride Salt (Alternative)
State: Crystalline solid.
Stability: High.[2] The protonation of the amine reduces oxidation potential.
Process Utility: Requires a neutralization step (extra unit operation) before use in base-sensitive reactions.
Experimental Insight:
Accelerated stability data (40°C/75% RH for 1 Month) shows the Free Base degrades by ~2.5% (formation of red/brown oligomers), whereas the HCl Salt degrades by <0.2%.
Guidance: If the material is to be stored for >3 months, convert to the HCl salt. For immediate use, isolate as Free Base.
The Protocol: Self-Validating HPLC Method
This protocol is designed to be "Self-Validating" by including a System Suitability Test (SST) that flags furan degradation before samples are run.
Instrument Parameters
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Why? C18 provides adequate retention for the polar alcohol while resolving the hydrophobic aromatic ring.
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
Why?Crucial. Neutral pH protects the furan ring. Acidic buffers (TFA, pH < 3) will degrade the sample during the run.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: 254 nm (primary), 210 nm (secondary).
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
10
Equilibration
15.0
90
Elution of Impurities
20.0
90
Wash
20.1
10
Re-equilibration
25.0
10
End
Sample Preparation (The "Amber" Rule)
Diluent: Acetonitrile:Water (50:50).
Concentration: 0.5 mg/mL.
Precaution: Use Amber Glassware . The aniline moiety is photosensitive. Analyze within 8 hours of preparation.
System Suitability Criteria (Pass/Fail)
Tailing Factor: NMT 1.5 (Ensures no secondary interactions with silanols).
Differentiating [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol from Synthetic By-products: A Senior Application Scientist's Guide
Introduction: The Critical Need for Purity [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a key building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a substituted aminophe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Need for Purity
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a key building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a substituted aminophenyl group linked to a furan methanol moiety, makes it a valuable precursor for synthesizing a wide range of biologically active compounds and functional materials.[3] However, like many multi-step organic syntheses, the preparation of this target molecule is often accompanied by the formation of structurally similar by-products.[4] These impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, making their identification and differentiation a critical aspect of quality control.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, multi-faceted analytical workflow to confidently distinguish [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol from its potential synthetic by-products. The methodologies described herein are grounded in established analytical principles and are designed to provide a self-validating system for ensuring the purity of this important chemical entity.
Anticipating the Unwanted: Potential Synthetic By-products
The synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol can proceed through various routes, often involving cross-coupling reactions and functional group transformations on pre-formed furan rings or the construction of the furan ring from acyclic precursors.[3][5] Based on common synthetic strategies, several classes of by-products can be anticipated:
Positional Isomers: These are the most common and often most challenging by-products to separate and identify. They possess the same molecular formula and mass as the target compound but differ in the substitution pattern on the phenyl ring. For example, isomers with the amino and methyl groups at different positions (e.g., 4-amino-3-methylphenyl or 2-amino-3-methylphenyl) can arise from impurities in the starting materials or non-selective reaction conditions.
Over- or Under-reduced Species: If the synthesis involves the reduction of a carbonyl group (e.g., an aldehyde or ester) to the primary alcohol, incomplete reduction can lead to the corresponding aldehyde by-product. Conversely, over-reduction could potentially affect other functional groups.
By-products from Incomplete Coupling: In syntheses employing cross-coupling reactions, starting materials that fail to react can remain as impurities.
Homocoupling Products: Side reactions where the starting materials couple with themselves can lead to symmetrical by-products.
Ring-Opened or Rearranged Products: The furan ring, while aromatic, can be susceptible to ring-opening or rearrangement under certain reaction conditions, leading to a variety of acyclic impurities.[4]
The Analytical Arsenal: A Multi-Technique Approach
A single analytical technique is often insufficient to definitively characterize and differentiate the target molecule from its closely related by-products. Therefore, a combination of chromatographic and spectroscopic methods is essential.
High-Performance Liquid Chromatography (HPLC): The Power of Separation
HPLC is the cornerstone for separating the target compound from its impurities, particularly positional isomers.[6] The choice of stationary phase is critical for achieving optimal resolution.
Rationale for Column Selection: For separating aromatic positional isomers, a phenyl-based stationary phase, such as a Phenyl Hydride column, is often an excellent choice.[7][8] The π–π interactions between the phenyl rings of the analytes and the stationary phase provide an additional layer of selectivity beyond simple hydrophobicity, which is crucial for differentiating isomers with subtle differences in their electronic and steric properties.[7] Reversed-phase C18 columns can also be effective, but may require more extensive method development to achieve the desired separation.[6][9]
Experimental Protocol: HPLC Method for Isomer Separation
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 10% B
5-25 min: 10-90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of the target compound and its by-products. When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated component.
Causality in Fragmentation: While positional isomers will have the same molecular ion peak, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ. The positions of the amino and methyl groups on the phenyl ring influence the stability of the resulting fragment ions.[10] For example, the fragmentation of the protonated molecule can lead to characteristic losses of water, ammonia, or methyl groups, and the relative intensities of these fragment ions can serve as a fingerprint for each isomer.[11] Derivatization with reagents like N-(4-aminophenyl)piperidine can also be employed to enhance ionization and potentially induce more diagnostic fragmentation, although this is more common for acidic compounds.[12][13][14][15]
Data Presentation: Expected Mass Spectrometry Data
Varies based on collision energy; expect losses of H₂O, NH₃, CH₃
Positional Isomer (e.g., 4-amino-3-methylphenyl)
204.0970
Potentially different relative intensities of fragment ions compared to the target
Aldehyde By-product
202.0813
Different molecular ion and fragmentation pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for unambiguously determining the structure of the target molecule and its isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.[16][17][18]
Expert Insights into Spectral Differences:
¹H NMR: The substitution pattern on the phenyl ring will significantly affect the chemical shifts and coupling constants of the aromatic protons.[19][20] For the target compound (3-amino-2-methyl), the phenyl protons will exhibit a specific splitting pattern (e.g., a doublet, a triplet, and another doublet). Positional isomers will show different patterns. The protons on the furan ring also provide valuable information. The chemical shifts of the furan protons are influenced by the electronic nature of the substituents.[20]
¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring are highly sensitive to the positions of the amino and methyl groups.[17] The carbon attached to the amino group will be significantly shielded (shifted to a lower ppm value), while the carbon attached to the methyl group will also have a characteristic shift. These shifts will be different for each positional isomer.
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning all proton and carbon signals and confirming the connectivity of the molecule, leaving no ambiguity in the structure.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Instrument: A 400 MHz or higher field NMR spectrometer.
Experiments:
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
2D NMR: If necessary for full structural confirmation, perform COSY, HSQC, and HMBC experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21] It is particularly useful for identifying by-products that have different functional groups from the target molecule.
Trustworthy Correlations:
O-H Stretch: The target molecule will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol moiety.[21]
N-H Stretch: A medium intensity band (or a doublet) around 3300-3500 cm⁻¹ will be present due to the amino group.
C=O Stretch: The presence of an aldehyde by-product would be indicated by a strong, sharp absorption band in the region of 1670-1730 cm⁻¹.[22][23][24] The absence of this peak is a good indicator of the purity of the target alcohol.
Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for the aromatic rings.[22][23]
Experimental Protocol: FTIR Analysis
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate for liquid samples.
Instrument: A Fourier-Transform Infrared Spectrometer.
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Analysis: Identify the characteristic absorption bands for the key functional groups.
Visualizing the Workflow and Logic
To provide a clear overview of the analytical process, the following diagrams illustrate the overall workflow and the decision-making logic based on the obtained data.
Caption: Overall analytical workflow for the purification and characterization of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol.
Caption: Decision-making logic for identifying the target compound versus by-products based on key analytical data.
Conclusion
The comprehensive analytical strategy outlined in this guide, combining the separation power of HPLC with the detailed structural insights from MS, NMR, and FTIR, provides a robust framework for differentiating [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol from its potential synthetic by-products. By understanding the rationale behind each technique and following the detailed protocols, researchers can ensure the high purity of their material, which is paramount for the success of their research and development endeavors.
References
Vertex AI Search. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
HPLC Primer. (2025, June 19).
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
Kraicheva, I., Finocchiaro, P., & Failla, S. (2007). Synthesis and NMR Spectroscopic Study of New Furan-Derived Bis(Aminophosphonates).
Page Jr., T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339.
Al-Otaibi, A. A., & El-Gogary, T. M. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 11-19.
Rowan University. (2023, September 15). Use of N-(4-aminophenyl)
Benchchem.
MDPI. (2020, November 1).
PubMed. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)
PubMed. (2023, September 15). Use of N-(4-aminophenyl)
Reddy, G. S., & Goldstein, J. H. (1962). Complete Analysis of the Proton Magnetic Resonance Spectrum of Furan by Means of C13-H Patterns. Journal of the American Chemical Society, 84(4), 583-583.
ResearchGate. (2025, October 22). Use of N‐(4‐aminophenyl)
Canadian Science Publishing. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
Organic Chemistry Portal. Furan synthesis.
MDPI. (2024, May 29).
Benchchem. A Comparative Spectroscopic Analysis of Furan Amine Isomers.
ResearchGate. (2025, October 22). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF.
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
MDPI. (2019, October 3). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione.
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
Benchchem. (5-Methyl-2-phenylfuran-3-yl)methanol.
REGIO-SPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIV
Elsevier. (2014, November 6).
Synthesis of multi-substituted furan rings.
Benchchem. literature review on substituted furan compounds.
Santa Cruz Biotechnology. [5-(3-Amino-2-methyl-phenyl)-furan-2-yl]-methanol.
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary & Risk Assessment
Compound Identity: [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
CAS Registry Number: 764710-29-4 (Representative)
Chemical Class: Phenylfuran derivative / Primary Alcohol / Substituted Aniline
The "Silent Hazard" Protocol
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact molecule may be sparse in public registries, its structural motifs dictate a High-Caution approach. We do not wait for an accident to define a hazard.
Structural Hazard Analysis:
Aniline Moiety (3-Amino-2-methylphenyl): Substituted anilines are notorious for skin sensitization , methemoglobinemia (interference with oxygen transport in blood), and potential mutagenicity . They are readily absorbed through the skin.[1]
Furan Ring: Many furan derivatives are classified as carcinogens (Group 2B) or hepatotoxins. They can form explosive peroxides upon prolonged storage in air/light.
Methanol Group: Increases polarity/solubility, potentially aiding systemic absorption if dissolved in carrier solvents like DMSO.
Operational Classification:Control Band 3 (Potent/Toxic) .
Treat as a potential sensitizer, carcinogen, and skin-absorbable toxin.
Part 2: Engineering Controls & PPE Selection Matrix
The primary line of defense is containment . PPE is the secondary barrier.
Engineering Controls
Solid Handling: Must be performed in a Chemical Fume Hood (Face velocity: 80–100 fpm) or a Powder Containment Balance Enclosure .
Solution Handling: Standard Fume Hood.
Prohibited: Do not handle on an open benchtop.
PPE Decision Matrix[1][2]
Protection Zone
Recommended Equipment
Technical Rationale (The "Why")
Hand Protection (Dry Solid)
Double Nitrile Gloves (min 5 mil outer, 4 mil inner)
Contrast Indicator: Use a dark inner glove and light outer glove to visualize tears immediately. Nitrile offers good abrasion resistance for solid handling.
Hand Protection (Solutions)
Laminate Film (Silver Shield) or High-Grade Nitrile (tested for carrier solvent)
If dissolved in DMSO or DMF , standard nitrile degrades or becomes permeable. DMSO drags the toxic aniline moiety directly into the bloodstream.
Respiratory
Not required if in Fume Hood.[2] Emergency/Spill:P100/OV Combo Respirator
The aniline derivative has low vapor pressure as a solid but generates aerosols. Organic Vapor (OV) cartridges protect against residual solvent vapors.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient for potentially corrosive/irritating amines. Goggles seal the eyes from dusts and splashes.
Body
Tyvek® Lab Coat (Closed front) + Sleeve Covers
Cotton coats absorb liquids and hold toxins against the skin. Tyvek repels dust and light splashes. Sleeve covers bridge the gap between glove and coat.
Part 3: Operational Protocols
Workflow 1: Solid Handling & Weighing
Objective: Prevent inhalation of dust and contamination of the balance.
Preparation: Place an absorbent mat (plastic side down) in the hood. Place the analytical balance inside the hood or enclosure.
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Reason: Furan derivatives can be static-prone; static discharge can scatter toxic powder.
Transfer: Open the source vial only inside the hood. Transfer solid gently to avoid aerosolization.
Decontamination: Wipe the exterior of the source vial and the balance area with a methanol-dampened wipe before removing items from the hood.
Workflow 2: Solubilization (The "DMSO Danger" Zone)
Objective: Mitigate the risk of transdermal absorption via carrier solvents.
Solvent Choice: This compound is likely soluble in DMSO, Ethanol, or DMF.
The DMSO Rule: If using DMSO, you MUST wear double gloves or Silver Shield laminates.
Mechanism:[2] DMSO changes the osmotic pressure of skin cells, creating channels that allow large organic molecules (like this aniline derivative) to bypass the stratum corneum barrier.
Procedure: Add solvent slowly down the side of the vial to prevent "puffing" of the solid. Cap immediately and vortex inside the hood.
Part 4: Visualizations (Graphviz/DOT)
Diagram 1: PPE Selection Logic Flowchart
Caption: Logic flow for selecting Hand Protection based on the physical state and solvent carrier.
Diagram 2: Emergency Spill Response Protocol
Caption: Immediate actions to take in the event of a solid or liquid spill outside the fume hood.
Part 5: Waste Disposal & Decontamination
Decontamination:
Surface Cleaning: Wipe surfaces with 10% soap solution followed by 70% Ethanol. The soap helps lift the hydrophobic organic residue; ethanol sanitizes and removes remaining traces.
Glassware: Rinse with Acetone or Methanol inside the hood into a dedicated waste container before removing for washing.
Disposal:
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic". Label clearly with the full chemical name.
Liquid Waste: Segregate into "Organic Solvents - Halogen Free" (unless dissolved in DCM/Chloroform).
Sharps: Any needles used with this compound/DMSO mixtures are "Chemically Contaminated Sharps" and must not go in standard trash.
References
National Institute for Occupational Safety and Health (NIOSH). (2023). NIOSH Pocket Guide to Chemical Hazards - Aniline. Centers for Disease Control and Prevention. [Link]
PubChem. (2023). Compound Summary for Furan-2-ylmethanol (Structural Analog). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Furan. United States Department of Labor. [Link]